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  • Product: (-)-Geranyllinalool
  • CAS: 17430-10-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Natural Occurrence of (-)-Geranyllinalool in Solanaceae Species

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, analysis, and potential applications of (-)-geranyllinalool,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, analysis, and potential applications of (-)-geranyllinalool, a significant diterpenoid alcohol found within the Solanaceae family. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the chemical diversity and therapeutic potential of plant-derived natural products.

Introduction: The Significance of (-)-Geranyllinalool in Solanaceae

The Solanaceae, or nightshade, family is a diverse and economically important group of plants, encompassing a wide array of species including staple food crops like tomatoes (Solanum lycopersicum), potatoes (Solanum tuberosum), and peppers (Capsicum spp.), as well as medicinally significant plants such as tobacco (Nicotiana spp.), belladonna (Atropa belladonna), and jimsonweed (Datura stramonium).[1][2] This family is renowned for its production of a rich variety of secondary metabolites, including alkaloids, flavonoids, and terpenoids, which play crucial roles in plant defense and have been exploited for their pharmacological properties.[3][4]

Among the vast array of terpenoids produced by Solanaceae, (-)-geranyllinalool, an acyclic diterpenoid alcohol, has emerged as a compound of significant interest. It serves as a key precursor to the volatile C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a compound known to be released by many plants in response to herbivore damage.[5][6] This guide delves into the current scientific understanding of (-)-geranyllinalool's presence and function within this vital plant family.

Natural Occurrence and Distribution within Solanaceae

(-)-Geranyllinalool and its derivatives have been identified in a range of Solanaceae species, where they contribute to the plant's chemical defense and communication strategies.

Table 1: Documented Occurrence of (-)-Geranyllinalool and its Derivatives in Solanaceae Species

SpeciesPlant PartCompound(s)NotesReference(s)
Nicotiana attenuataLeaves, Flowers17-hydroxygeranyllinalool glycosidesConstitutively produced and inducible by methyl jasmonate.[5][6]
Solanum lycopersicum (Tomato)Leaves(-)-Geranyllinalool (precursor to TMTT)Induced by alamethicin and methyl jasmonate treatment.[5][6]
Capsicum annuum (Pepper)FruitTerpenoidsGeneral terpenoid presence confirmed, specific data on (-)-geranyllinalool requires further investigation.[1]
Datura stramonium (Jimsonweed)LeavesVarious terpenoidsWhile rich in alkaloids and other metabolites, specific identification of (-)-geranyllinalool is not yet documented.[2][3][7][8]
Atropa belladonna (Belladonna)Leaves, FruitVarious terpenoidsTerpenoids are present, but specific data on (-)-geranyllinalool is lacking.[1][9]

While the presence of (-)-geranyllinalool is well-documented in Nicotiana and Solanum, its distribution across the wider Solanaceae family, including important genera like Datura and Atropa, remains an area for further research. The analysis of the chemical profiles of these plants has primarily focused on their potent alkaloids, potentially overlooking other bioactive compounds like diterpenoids.[2][3][8][9]

Biosynthesis and its Regulation

The biosynthesis of (-)-geranyllinalool in Solanaceae is a tightly regulated process, primarily initiated in response to biotic stress.

The Core Biosynthetic Pathway

The formation of (-)-geranyllinalool originates from the general isoprenoid pathway. The key steps are:

  • Precursor Synthesis: The pathway begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP), from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Catalysis by Geranyllinalool Synthase (GLS): The crucial step is the conversion of GGPP to (-)-geranyllinalool, a reaction catalyzed by the enzyme geranyllinalool synthase (GLS). In Solanaceae species like tomato and Nicotiana attenuata, these GLSs belong to the TPS-e/f subfamily of terpene synthases.[5][6]

Geranyllinalool Biosynthesis cluster_isoprenoid Isoprenoid Pathway IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP GGPP Synthase Geranyllinalool (-)-Geranyllinalool GGPP->Geranyllinalool Geranyllinalool Synthase (GLS) (TPS-e/f subfamily) TMTT (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) Geranyllinalool->TMTT Oxidative Degradation HGL_DTGs 17-Hydroxygeranyllinalool Glycosides Geranyllinalool->HGL_DTGs Hydroxylation & Glycosylation

Figure 1: Biosynthetic pathway of (-)-geranyllinalool and its derivatives in Solanaceae.

Regulation of Biosynthesis

The production of (-)-geranyllinalool is often induced by external stimuli, particularly herbivory. This induction is mediated by the plant hormone jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA).

In tomato, the expression of the SlGLS gene is not detectable under normal growth conditions but is significantly induced upon treatment with alamethicin (a fungal elicitor that mimics pathogen attack) and MeJA.[5][6] Similarly, in Nicotiana attenuata, while there is a constitutive level of 17-hydroxygeranyllinalool glycosides, the expression of the NaGLS gene can be further induced in leaves by MeJA.[5]

The jasmonate signaling pathway plays a central role in this regulation. The key transcription factors involved in the regulation of terpenoid and other secondary metabolite biosynthesis in Solanaceae include members of the AP2/ERF, bHLH, and MYB families.[10][11][12][13][14] For instance, in tomato, Jasmonate-Responsive ERF (JRE) transcription factors are known to regulate the biosynthesis of steroidal glycoalkaloids, another class of defense compounds.[10][13][14] It is plausible that similar transcription factors are involved in the regulation of GLS genes.

Jasmonate Signaling Pathway Herbivory Herbivore Attack JA Jasmonic Acid (JA) Synthesis Herbivory->JA JAZ JAZ Repressor Proteins JA->JAZ promotes degradation of MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses ERF JREs (ERF TFs) JAZ->ERF represses GLS_Gene Geranyllinalool Synthase (GLS) Gene MYC2->GLS_Gene activates transcription ERF->GLS_Gene activates transcription Geranyllinalool (-)-Geranyllinalool Production GLS_Gene->Geranyllinalool

Figure 2: Simplified model of the jasmonate signaling pathway regulating GLS gene expression.

Experimental Protocols for Analysis

The analysis of (-)-geranyllinalool and its derivatives in Solanaceae tissues requires specific and sensitive analytical techniques.

Extraction of (-)-Geranyllinalool and its Derivatives

Protocol 1: Solvent Extraction for GC-MS Analysis of (-)-Geranyllinalool

This protocol is adapted for the extraction of semi-volatile terpenoids from plant material.[15][16][17][18]

  • Sample Preparation: Collect fresh plant material (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to remove water.

  • Grinding: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a glass vial.

    • Add 2 mL of a mixture of hexane and ethyl acetate (85:15, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample for 15 minutes in a sonication bath.

    • Centrifuge at 3000 x g for 10 minutes to pellet the plant debris.

  • Concentration: Carefully transfer the supernatant to a new glass vial. Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen gas.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-tridecane) for quantification.

  • Analysis: The extract is now ready for GC-MS analysis.

Protocol 2: Extraction of Geranyllinalool Glycosides for LC-MS Analysis

This protocol is designed for the extraction of more polar glycosylated forms of geranyllinalool.[19][20][21][22][23]

  • Sample Preparation: Follow steps 1 and 2 from Protocol 1.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a glass vial.

    • Add 2 mL of 80% methanol (v/v) in water.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample for 30 minutes.

    • Centrifuge at 5000 x g for 15 minutes.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the glycosides with methanol.

  • Concentration: Evaporate the methanol from the eluate under vacuum or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Analysis: The extract is now ready for LC-MS/MS analysis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for (-)-Geranyllinalool

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like (-)-geranyllinalool.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Full scan mode is used for identification by comparing mass spectra to libraries (e.g., NIST), and selected ion monitoring (SIM) mode is used for quantification for higher sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Geranyllinalool Glycosides

LC-MS/MS is essential for the analysis of non-volatile and thermally labile glycosides.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.

  • Mass Spectrometry: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used. Multiple reaction monitoring (MRM) is a highly specific and sensitive technique for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Potential Applications in Drug Development

While research on the specific pharmacological activities of (-)-geranyllinalool is still emerging, the bioactivities of related terpenes, such as geraniol and linalool, provide strong indications of its potential.[24][25][26][27][28][29][30][31][32][33][34][35][36]

Antimicrobial Activity

Geraniol and linalool have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, including pathogenic strains.[24][26][27][30] The structural similarity of (-)-geranyllinalool suggests it may also possess such properties, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

Geraniol has been shown to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and p38 MAPK pathways, and by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[25][28][37][29][31] These properties suggest that (-)-geranyllinalool could be investigated for its potential in treating inflammatory conditions.

Cytotoxic and Anticancer Activity

Several studies have reported the cytotoxic effects of geraniol and linalool against various cancer cell lines, including colon, breast, and liver cancer cells.[24][32][33][34][35][36] The proposed mechanisms include the induction of apoptosis, DNA damage, and cell cycle arrest. These findings warrant the investigation of (-)-geranyllinalool as a potential anticancer agent.

Conclusion and Future Directions

(-)-Geranyllinalool is a key diterpenoid in the chemical arsenal of the Solanaceae family, playing a significant role in plant defense. Its biosynthesis is tightly regulated and induced by biotic stress, highlighting its ecological importance. While its presence is confirmed in prominent members of the family like Nicotiana and Solanum, its broader distribution remains to be fully explored.

For researchers and drug development professionals, (-)-geranyllinalool represents a promising natural product with potential therapeutic applications. Future research should focus on:

  • Comprehensive screening of Solanaceae species: A systematic investigation into the presence and levels of (-)-geranyllinalool across a wider range of Solanaceae genera is needed.

  • Elucidation of its pharmacological profile: In-depth studies are required to determine the specific antimicrobial, anti-inflammatory, and anticancer activities of (-)-geranyllinalool.

  • Optimization of extraction and purification methods: The development of efficient and scalable methods for the isolation of (-)-geranyllinalool from plant sources is crucial for further research and potential commercialization.

  • Understanding its mechanism of action: Detailed molecular studies are needed to unravel the specific cellular targets and signaling pathways modulated by (-)-geranyllinalool.

By addressing these research gaps, the full potential of (-)-geranyllinalool as a valuable natural product for the pharmaceutical and other industries can be realized.

References

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  • Dane, A., & Balta, I. (2017). Geraniol and Linalool Loaded Nanoemulsions and Their Antimicrobial Activity. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Animal Science and Biotechnologies, 74(2), 158-161.
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  • Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato. (2016). Plant and Cell Physiology, 57(5), 961-975.
  • Khan, I., Najeeb, U., et al. (2018). Chemical profile of Datura stramonium L. by using HRLC-MS spectra. Journal of Pharmacognosy and Phytochemistry, 7(6), 143-146.
  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
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  • Mueser, K. T., et al. (2003). A randomized controlled trial of cognitive-behavioral treatment for posttraumatic stress disorder in persons with severe mental illness. Journal of Consulting and Clinical Psychology, 71(2), 354–365.
  • Jiang, Z., Kempinski, C., & Chappell, J. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(2), 345-358.
  • Prasad, S. N., & Muralidhara. (2014). Neuroprotective effect of geraniol, a flavor and fragrance compound, against 3-nitropropionic acid-induced neurotoxicity in rats. Journal of Neuroscience Research, 92(9), 1149–1159.
  • Rekha, K. R., & Selvakumar, G. P. (2013). Anti-inflammatory and antioxidant activities of geraniol in dextran sulfate sodium-induced ulcerative colitis in mice. Journal of Pharmacy and Pharmacology, 65(6), 885–894.
  • Marcuzzi, A., et al. (2011). Geraniol, a component of plant essential oils, modulates DNA synthesis and apoptosis in human colon cancer cells. Journal of Pharmacy and Pharmacology, 63(10), 1338–1346.
  • Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125-136.
  • Singulani, J. L., et al. (2018). Antifungal and antivirulence activity of geraniol and linalool against Candida albicans. Medical Mycology, 56(7), 843–852.
  • Zhou, M., & Memelink, J. (2016). Jasmonate-responsive transcription factors regulating plant secondary metabolism. Biotechnology Advances, 34(5), 681-690.
  • Danaie, E., Masoudi, S., & Masnabadi, N. (2023). Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers. Iranian Journal of Pharmaceutical Research, 22(1), e132515.
  • Deußer, H., et al. (2012). LC-MS/MS determination of potato glycoalkaloids in potato protein. Food Chemistry, 135(4), 2821-2826.
  • Settanni, L., et al. (2012). The use of essential oils for the control of foodborne pathogens. In: Foodborne Pathogens. Woodhead Publishing, pp. 495-523.
  • Magnus, M. (2008). Foodborne illnesses: a growing public health concern.
  • Richter, T., et al. (2005). Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures. Planta, 220(5), 828-837.
  • Jiang, Z., Kempinski, C., & Chappell, J. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(2), 345-358.
  • Falara, V., et al. (2014). Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. Plant Physiology, 166(1), 428-441.
  • GC-MS ANALYSIS OF ESSENTIAL OIL AND ANTICANCER ACTIVITIES OF EXTRACTS FROM DISCARDED LEAVES OF NICOTIANA TABACUM LINN. (2019). DergiPark, 24(1), 1-10.
  • Xiaozhen, L., et al. (2019). Ox-LDL induces endothelial dysfunction via the LOX-1/NLRP3 inflammasome pathway. Molecular Medicine Reports, 20(3), 2261-2268.
  • Cárdenas, P. D., et al. (2016).
  • Kuzu, M., et al. (2015). Geraniol induces apoptosis in human colon cancer cells via the mitochondrial-dependent pathway. Oncology Reports, 34(6), 3237-3244.
  • Thagun, C., et al. (2016). Jasmonate-responsive ERF transcription factors in tomato. Journal of Experimental Botany, 67(7), 2115-2128.
  • Chromatographic profile of the Atropa belladonna leaves. (2021).
  • Al-Oqail, M. M., et al. (2018). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. Saudi Pharmaceutical Journal, 26(7), 960-966.
  • Iwasaki, K., et al. (2016). Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer. World Journal of Gastroenterology, 22(44), 9765-9774.
  • Popova, A., et al. (2022). High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity. Molecules, 27(3), 670.
  • Terpenoid compounds from the fruits of Solanum virginianum. (2025).
  • Falara, V., et al. (2014). Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. Plant Physiology, 166(1), 428–441.
  • Geranyllinalool synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds. (2014). PubMed.
  • Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines. (2021). PMC.
  • Ali, M., et al. (2024). Molecular Cloning and Expression Analysis of Geranyllinalool Synthase Gene (SgGES)
  • Development of a LC-MS screening method for plant protection products. (n.d.). reposiTUm.
  • Linalool Exhibits Cytotoxic Effects by Activ
  • A Complete Survey of Glycoalkaloids Using LC-FTICR-MS and IRMPD in a Commercial Variety and a Local Landrace of Eggplant (Solanum melongena L.) and their Anticholinesterase and Antioxidant Activities. (2019). MDPI.
  • An LC-MS/MS Approach for Determining Glycosidic Linkages. (n.d.). PMC.
  • GAS CHROMATOGRAPHY AND MASS SPECTROMETRY ANALYSIS OF SOLANUM VILLOSUM (MILL) (SOLANACEAE). (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. (n.d.). PMC.

Sources

Exploratory

A Senior Application Scientist's Guide to the Identification and Gene Expression Analysis of (-)-Geranyllinalool Synthase (GES)

Executive Summary (-)-Geranyllinalool is a significant diterpene alcohol that plays a crucial role in plant defense mechanisms, acting as a precursor to the herbivore-induced volatile (E,E)-4,8,12-trimethyltrideca-1,3,7,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Geranyllinalool is a significant diterpene alcohol that plays a crucial role in plant defense mechanisms, acting as a precursor to the herbivore-induced volatile (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT).[1][2][3][4] The synthesis of (-)-geranyllinalool is catalyzed by the enzyme (-)-geranyllinalool synthase (GES), which converts geranylgeranyl diphosphate (GGPP).[2][3][4][5] This guide provides a comprehensive, in-depth technical overview for researchers and drug development professionals on the identification, functional characterization, and gene expression analysis of GES. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of (-)-Geranyllinalool

(-)-Geranyllinalool is an acyclic diterpene alcohol found across the plant kingdom.[1] Its importance stems from its role as the direct precursor to TMTT, a volatile compound released by plants upon herbivore attack.[1][2][3][4] TMTT acts as an indirect defense mechanism by attracting predators and parasitoids of the attacking herbivores.[1][3][5] Beyond its role in defense, (-)-geranyllinalool and its derivatives can also function as floral scent components to attract pollinators and have been implicated in plant-to-plant communication.[1] The biosynthesis of this key signaling molecule is dependent on the activity of (-)-geranyllinalool synthase (GES), a member of the terpene synthase (TPS) family of enzymes.[5][6][7][8] Understanding the identification and regulation of the GES gene is therefore critical for applications ranging from crop protection to the development of novel fragrances and pharmaceuticals.

A Multi-pronged Approach to GES Identification and Cloning

Identifying a novel GES gene requires a logical workflow that begins with in-silico analysis and culminates in the cloning of a functional gene.

The Starting Point: Bioinformatic and Transcriptomic Analysis

The initial search for a candidate GES gene is most efficiently conducted using bioinformatic tools. This approach is predicated on the fact that terpene synthases share conserved amino acid motifs.

  • Homology-Based Searching: The most direct method is to use the amino acid sequences of known and characterized GESs (e.g., from Arabidopsis thaliana or Solanum lycopersicum) as queries in BLAST searches against genomic or transcriptomic databases of the organism of interest.[9] Key conserved motifs to look for in candidate sequences include the DDxxD and NSE/DTE motifs, which are crucial for the catalytic activity of most terpene synthases.[8][10][11]

  • Transcriptome Mining: Since GES expression is often induced by biotic stress, analyzing RNA-Seq data from herbivore-damaged or jasmonate-treated plant tissues can significantly enrich for GES transcripts.[4][5][12] This method allows for the identification of differentially expressed genes, making it a powerful tool for pinpointing stress-responsive terpene synthases.[13][14]

Workflow for Molecular Cloning

Once a candidate gene is identified, the next step is to clone the full-length coding sequence.

Caption: Workflow for the molecular cloning of a candidate GES gene.

Step-by-Step Protocol: GES Cloning
  • RNA Extraction: Extract total RNA from plant tissue where GES expression is expected to be high (e.g., leaves treated with methyl jasmonate).[6] Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: Design gene-specific primers based on the candidate sequence. Perform PCR to amplify the full-length coding sequence from the cDNA.[15]

  • Cloning: Ligate the purified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Verification: Transform the ligation product into competent E. coli cells for plasmid amplification. Verify the sequence of the cloned insert via Sanger sequencing.

The Proof of Function: Heterologous Expression and Enzyme Assays

Cloning a gene with sequence homology to a GES is not sufficient; its function must be empirically validated. This is achieved through heterologous expression and in vitro enzyme assays.

Choosing an Expression System: E. coli vs. Yeast
  • Escherichia coli : This is often the first choice due to its rapid growth and ease of use.[16][17] Recombinant GES protein can be expressed and purified from E. coli for in vitro assays.[4][18] However, challenges can arise with the expression of plant-derived enzymes, such as improper folding or the absence of necessary post-translational modifications.[16]

  • Saccharomyces cerevisiae (Yeast): As a eukaryotic system, yeast can be a more suitable host for expressing plant enzymes.[16][19] Yeast possesses a native mevalonate pathway that produces the precursor GGPP, which can sometimes allow for in vivo characterization of GES activity.[20]

The Biochemical Reaction and In Vitro Assay

The core of functional characterization is the in vitro enzyme assay, which directly tests the ability of the recombinant protein to convert GGPP to (-)-geranyllinalool.

GES_Reaction GGPP Geranylgeranyl Diphosphate (GGPP) Enzyme Recombinant GES + Mg2+ GGPP->Enzyme Product (-)-Geranyllinalool Enzyme->Product Catalysis

Caption: The enzymatic conversion of GGPP to (-)-geranyllinalool by GES.

Step-by-Step Protocol: In Vitro GES Assay
  • Protein Expression and Purification: Induce the expression of the His-tagged GES protein in the chosen heterologous host. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[17]

  • Enzyme Reaction: In a glass vial, combine a reaction buffer (e.g., Tris-HCl, pH 7.5), MgCl₂ (a required cofactor), the purified recombinant GES enzyme, and the substrate GGPP.[5]

  • Product Extraction: After incubation, stop the reaction and extract the terpene products by adding an organic solvent like hexane or pentane and vortexing.

  • Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).[21]

Unambiguous Product Identification with GC-MS

GC-MS is the gold standard for identifying the products of terpene synthase assays.[22][23]

  • Methodology: The gas chromatograph separates the volatile compounds in the extract based on their boiling points and polarity. The mass spectrometer then fragments the separated compounds and detects the mass-to-charge ratio of the fragments, generating a unique mass spectrum or "fingerprint" for each compound.

  • Validation: For definitive identification, the retention time and mass spectrum of the enzymatic product must be compared to those of an authentic (-)-geranyllinalool standard.[21][22][24]

CompoundRetention Time (min)Key Mass-to-Charge (m/z) Ratios
Enzymatic Product 12.3469, 81, 93, 121, 136
Authentic Standard 12.3469, 81, 93, 121, 136
Table 1: Example GC-MS data for the validation of (-)-geranyllinalool production.

Quantifying a Response: GES Gene Expression Analysis

Understanding when and where the GES gene is expressed provides crucial insights into its biological function.

Experimental Design: Asking the Right Questions

A well-designed experiment is key to obtaining meaningful expression data. Comparisons can be made between:

  • Different Tissues: Are GES transcripts more abundant in flowers, leaves, or roots?[6]

  • Developmental Stages: Does GES expression change as the plant matures?

  • Stress Conditions: Is GES expression induced by mechanical wounding, herbivore feeding, or application of defense-related phytohormones like methyl jasmonate?[4][5][12]

Targeted Analysis with RT-qPCR

Reverse Transcription-quantitative PCR (RT-qPCR) is a highly sensitive method for measuring the expression level of a specific gene.[25]

Caption: Workflow for analyzing GES gene expression using RT-qPCR.

Step-by-Step Protocol: RT-qPCR for GES Expression
  • RNA Extraction and cDNA Synthesis: Follow the same procedure as for cloning (Protocols 2.2 and 4.2).

  • Primer Design: Design and validate qPCR primers that amplify a short (100-200 bp) region of the GES cDNA.

  • qPCR Reaction: Set up the qPCR reaction using a master mix containing SYBR Green dye, the cDNA template, and the designed primers.[26] Include a housekeeping gene (e.g., Actin) for normalization.[6][27]

  • Data Analysis: Run the reaction on a real-time PCR machine.[27] Calculate the relative expression of the GES gene using the ΔΔCt method, which compares the expression in the treated sample to the control sample after normalization to the housekeeping gene.

TreatmentNormalized GES Expression (Fold Change)
Control (Unwounded) 1.0
Mechanical Wounding 8.5 ± 1.2
Methyl Jasmonate 15.2 ± 2.5
Table 2: Example RT-qPCR results showing the induction of GES gene expression.
A Global View with RNA-Seq

For a more comprehensive and unbiased analysis of gene expression, RNA-Sequencing (RNA-Seq) is the preferred method.[6][11][14] RNA-Seq not only quantifies the expression of the known GES gene but can also identify novel, previously unannotated terpene synthase genes and other co-regulated genes involved in the plant's defense response.[13]

Conclusion and Future Perspectives

The identification and characterization of (-)-geranyllinalool synthase is a multi-step process that relies on the integration of bioinformatics, molecular biology, and analytical chemistry. By following the workflows and protocols outlined in this guide, researchers can successfully identify novel GES genes, validate their enzymatic function, and quantify their expression patterns in response to various stimuli. This knowledge is fundamental to understanding the complex chemical ecology of plants and provides a powerful toolkit for the metabolic engineering of high-value terpenoids for industrial and pharmaceutical applications.

References

  • Molecular Cloning and Expression Analysis of Geranyllinalool Synthase Gene (SgGES) from Salvia guaranitica Plants. (2024). MDPI. [Link]

  • Cloning and functional analysis of geranyllinalool synthase gene from Brassica oleracea. (2026). ResearchGate. [Link]

  • Stable heterologous expression of biologically active terpenoids in green plant cells. (2015). Frontiers in Plant Science. [Link]

  • GC-MS analysis of terpene products from an assay with DcTPS25 enzyme... (n.d.). ResearchGate. [Link]

  • Amino acid sequence alignment for conserved motifs in terpene synthases... (n.d.). ResearchGate. [Link]

  • Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis. (n.d.). Frontiers in Plant Science. [Link]

  • Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. (2014). Plant Physiology. [Link]

  • Genome-Wide Discovery and Characterization of Terpene Synthases Contributing to Strawberry Aroma Metabolism. (2025). bioRxiv. [Link]

  • Terpene synthase gene expression evaluation through RT-qPCR in Thymus caespititius. (n.d.). ResearchGate. [Link]

  • Origin and early evolution of the plant terpene synthase family. (2022). PNAS. [Link]

  • Engineering yeast for the production of plant terpenoids using synthetic biology approaches. (2023). RSC Chemical Biology. [Link]

  • Quantitative RT-PCR validation of expression of terpene synthase genes... (n.d.). ResearchGate. [Link]

  • Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi. (2022). International Journal of Molecular Sciences. [Link]

  • Genome-Wide Identification and Characterization of the Terpenoid Synthase Gene Family in Physcomitrella patens. (2024). Preprints.org. [Link]

  • Genome-Wide Analysis of Terpene Synthase Gene Family in Mentha longifolia and Catalytic... (2021). Genes. [Link]

  • Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis. (2018). Frontiers in Plant Science. [Link]

  • Elucidating the formation of geranyllinalool, the precursor of the volatile C-homoterpene TMTT involved in indirect plant defense. (n.d.). PlumX Metrics. [Link]

  • Molecular cloning and characterization of a linalool synthase from lemon myrtle. (2014). Journal of Agricultural and Food Chemistry. [Link]

  • Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS. (2015). Methods in Molecular Biology. [Link]

  • Geranyllinalool synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds. (2014). Plant Physiology. [Link]

  • Analysis of the expression of terpene synthase genes in relation to aroma content in two aromatic Vitis vinifera varieties. (2013). Functional Plant Biology. [Link]

  • Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla. (2023). International Journal of Molecular Sciences. [Link]

  • Comprehensive characterization of volatile terpenoids and terpene synthases in Lanxangia tsaoko. (2025). Horticulture Research. [Link]

  • (PDF) Elucidating the Formation of Geranyllinalool, the Precursor of the Volatile C16-Homoterpene TMTT Involved in Indirect Plant Defense. (2008). ResearchGate. [Link]

  • Exploring novel bacterial terpene synthases. (2020). PLOS ONE. [Link]

  • Identification and regulation of TPS04/GES, an Arabidopsis geranyllinalool synthase catalyzing the first step in the formation of the insect-induced volatile C16-homoterpene TMTT. (2008). The Plant Cell. [Link]

  • Full-Length Transcriptome Sequencing Combined with RNA-Seq to Analyze Genes Related to Terpenoid Biosynthesis in Cinnamomum burmannii. (2022). International Journal of Molecular Sciences. [Link]

  • Cloning and functional characterization of a terpene synthase gene AlTPS1 from Atractylodes lancea. (n.d.). Semantic Scholar. [Link]

  • Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT. (2008). The Plant Cell. [Link]

  • Targeted metabolite profiling and de novo transcriptome sequencing reveal the key terpene synthase genes in medicinally important plant, Couroupita guianensis Aubl. (2024). Journal of Experimental Botany. [Link]

  • Comprehensive Survey on the Terpene Synthase Gene Family Provides New Insight into Its Evolutionary Patterns. (2019). Genome Biology and Evolution. [Link]

  • Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla. (2025). MDPI. [Link]

  • Differential RNA-Seq Analysis Predicts Genes Related to Terpene Tailoring in Caryopteris × clandonensis. (2023). MDPI. [Link]

  • Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. (2014). ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Ecological Function of (-)-Geranyllinalool in Herbivore-Induced Plant Volatiles

Introduction: Decoding the Chemical Dialogue of Plant Defense When attacked by herbivores, plants do not remain passive victims. They initiate a complex and dynamic defense response, a significant component of which is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Decoding the Chemical Dialogue of Plant Defense

When attacked by herbivores, plants do not remain passive victims. They initiate a complex and dynamic defense response, a significant component of which is the de novo synthesis and emission of a blend of volatile organic compounds (VOCs). This chemical plume, known as herbivore-induced plant volatiles (HIPVs), serves not as a simple scream of injury, but as a sophisticated S.O.S. signal, mediating a web of ecological interactions.[1][2][3] HIPVs can repel attacking herbivores, attract the natural enemies of those herbivores (a phenomenon known as 'indirect defense'), and even signal danger to neighboring plants or to undamaged parts of the same plant.[1][4][5]

Within the diverse chemical arsenal of HIPVs, terpenoids represent one of the most abundant and functionally significant classes.[6] This guide delves into the core of a specific and crucial branch of this chemical dialogue: the biosynthesis, regulation, and multifaceted ecological roles of the C20 diterpenoid alcohol, (-)-geranyllinalool. While sometimes a minor component of the final emitted blend, geranyllinalool is a pivotal precursor to one of the most common and potent herbivore-induced signals, the C16 homoterpene TMTT. Understanding the journey from its synthesis to its ultimate ecological function provides a powerful lens through which researchers can examine the intricate strategies of plant defense.

This document provides a technical overview for researchers and scientists, synthesizing current knowledge on the biochemistry, molecular regulation, and ecological significance of (-)-geranyllinalool, and offers detailed protocols for its investigation.

Section 1: The Biosynthetic Engine: Production and Regulation of (-)-Geranyllinalool

The production of (-)-geranyllinalool is a tightly regulated process, initiated by the stress of herbivore feeding and orchestrated by a specific molecular pathway.

The Terpenoid Precursor Pathway

All terpenoids, including geranyllinalool, are derived from the fusion of five-carbon isoprene units. The biosynthesis of (-)-geranyllinalool begins in the plastid via the methylerythritol phosphate (MEP) pathway.[7][8] This fundamental pathway generates the C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Through sequential enzymatic condensations, these units are assembled into the C20 precursor, geranylgeranyl diphosphate (GGPP) , the direct substrate for geranyllinalool synthesis.[4][9]

The Gatekeeper Enzyme: Geranyllinalool Synthase (GLS)

The conversion of the general precursor GGPP into the specific product (-)-geranyllinalool is catalyzed by a single, specialized enzyme: geranyllinalool synthase (GLS) .[9][10] GLS belongs to the large terpene synthase (TPS) family of enzymes. Functional GLSs have been identified in several plant species, including Arabidopsis thaliana (AtTPS04) and tomato (Solanum lycopersicum, SlTPS46), and typically belong to the TPS-e/f clade.[4][10][11][12] These enzymes catalyze a two-step reaction involving the ionization of GGPP to form a carbocation, followed by an allylic rearrangement and hydration to produce the tertiary alcohol, geranyllinalool.[4]

Interestingly, while most diterpene synthases are located in the plastids where their substrate GGPP is made, the Arabidopsis GLS (AtTPS04/GES) has been shown to reside in the cytosol or endoplasmic reticulum.[9][10] This implies a necessary transport of the GGPP precursor out of the plastid to the site of geranyllinalool synthesis, adding another layer of regulation.

dot

Caption: The biosynthesis of (-)-geranyllinalool from primary metabolites.

Regulation by Herbivory: The Jasmonate Signaling Cascade

Under normal growth conditions, the expression of GLS genes in vegetative tissues is often low or undetectable.[4][12] However, upon herbivore attack, a sophisticated signaling cascade is initiated, leading to the rapid and robust transcription of GLS genes. Mechanical damage combined with chemical elicitors from the herbivore's oral secretions triggers the biosynthesis of the phytohormone jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile).[8][13][14]

The JA signaling pathway is the central regulator of this induced defense.[4][10] JA-Ile promotes the interaction between JAZ repressor proteins and the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ proteins.[15] The removal of these repressors liberates transcription factors (e.g., MYC2) that bind to the promoter regions of defense-related genes, including GLS, thereby activating their expression.[10][15] This ensures that the resource-intensive production of defensive volatiles is mounted only when a genuine threat is present.

dot

Caption: Jasmonate signaling pathway inducing GLS gene expression.

Section 2: The Ecological Arena: Functions of Geranyllinalool-Derived Volatiles

While (-)-geranyllinalool is the direct product of GLS, it is often a transient intermediate. Its primary ecological significance stems from its rapid conversion into other volatile and non-volatile defensive compounds.

The Star Player: Precursor to the Homoterpene TMTT

The most well-documented role of (-)-geranyllinalool is as the immediate precursor to the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) .[4][9][16] This volatile is a nearly ubiquitous signal in the HIPV blends of numerous angiosperm species, from Arabidopsis and tomato to maize and lima bean.[4] The conversion of geranyllinalool to TMTT is an enzymatic oxidative degradation. In Arabidopsis thaliana, this step is catalyzed by a specific cytochrome P450 monooxygenase, CYP82G1 .[15] This enzyme facilitates the oxidative cleavage of the C20 alcohol into the C16 volatile TMTT and a C4 byproduct.

dot

Caption: Functional pathway from precursor to TMTT and its ecological roles.

Indirect Defense: A "Cry for Help" to the Third Trophic Level

The emission of TMTT constitutes a classic example of indirect plant defense. This volatile acts as a highly reliable cue for carnivorous insects, such as parasitic wasps and predatory mites, that hunt plant-feeding herbivores.[4][11][15] By releasing TMTT, the plant effectively broadcasts the location of the herbivore, attracting "bodyguards" that eliminate the attacker, thereby reducing further damage to the plant.[3][5] This tritrophic interaction is a cornerstone of chemical ecology and a primary function of the geranyllinalool pathway.

Plant-to-Plant Communication

The chemical message of TMTT is not only perceived by insects. Airborne TMTT released from a damaged plant can be detected by neighboring, undamaged plants.[4][11] Upon perception, these eavesdropping plants can "prime" their own defenses. Priming does not involve the full-scale activation of defenses but rather prepares the plant for a faster and stronger defensive response if it is subsequently attacked. This intraspecies communication can enhance the defensive posture of an entire plant population.[4]

Other Defensive Derivatives

In addition to TMTT, geranyllinalool can be a precursor to other classes of defensive compounds. In several Nicotiana species, for instance, geranyllinalool is converted into 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) .[4] These are non-volatile compounds that accumulate within the leaves and can act as direct defenses, deterring herbivory through toxicity or reduced digestibility.[4] This highlights the versatility of geranyllinalool as a metabolic node leading to both volatile and non-volatile defense molecules.

Section 3: Methodologies for Investigation

Studying the role of (-)-geranyllinalool requires a multidisciplinary approach, combining analytical chemistry, molecular biology, and ecological bioassays.

Volatile Analysis: Collection and Identification

The foundational step is the accurate collection and analysis of the emitted volatiles.

  • Volatile Collection: Dynamic headspace sampling (or "push-pull" collection) is the most common method.[17] Purified air is pushed into an enclosed chamber containing the plant material (e.g., a single leaf or the whole plant), and air is simultaneously pulled out through an adsorbent trap containing a polymer like Porapak Q or Tenax TA. This concentrates the low-concentration volatiles over a set period.

  • Chemical Identification: The trapped volatiles are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) .[18][19] The sample is thermally desorbed from the trap onto a GC column, which separates the compounds based on their volatility and polarity. The separated compounds then enter a mass spectrometer, which fragments them into a characteristic pattern (mass spectrum). Identification of (-)-geranyllinalool and TMTT is confirmed by comparing their retention times and mass spectra to those of authentic chemical standards.

Protocol 1: Functional Characterization of a Candidate Geranyllinalool Synthase (GLS) Gene

This protocol outlines the essential workflow to confirm that a candidate gene encodes a functional GLS enzyme.

Objective: To determine the enzymatic product of a putative TPS gene via heterologous expression in E. coli.

Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequence (CDS) of the candidate GLS gene from plant cDNA using PCR with high-fidelity polymerase.

    • Clone the amplified CDS into a bacterial expression vector (e.g., pET28a or pGEX) that allows for inducible protein expression.

    • Verify the sequence of the construct to ensure no mutations were introduced.

  • Heterologous Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21 (DE3)).

    • Culture the transformed bacteria in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C with shaking until the optical density (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

    • Shift the culture to a lower temperature (e.g., 18°C) and continue shaking for 12-16 hours to promote proper protein folding.

  • Enzyme Assay:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

    • Lyse the cells using sonication or a French press on ice.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

    • To a clean glass vial, add a defined volume of the enzyme extract, assay buffer, and the required cofactor MgCl₂ (10-20 mM final concentration).

    • Crucially, add the substrate GGPP (10-50 µM final concentration).

    • To capture the volatile products, overlay the aqueous reaction mixture with a layer of a non-polar organic solvent (e.g., 200 µL of hexane or pentane).

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Analysis:

    • Vortex the vial to mix thoroughly and centrifuge to separate the phases.

    • Carefully remove the organic solvent layer containing the terpene products.

    • Inject 1-2 µL of the organic extract into a GC-MS system.

    • Analyze the resulting chromatogram and mass spectra, comparing them to an authentic standard of (-)-geranyllinalool to confirm product identity.

Protocol 2: Y-Tube Olfactometer Bioassay for Insect Attraction

This protocol tests the behavioral response of an insect (e.g., a parasitoid wasp) to a specific volatile compound.

Objective: To determine if TMTT is attractive to a natural enemy of a plant herbivore.

Methodology:

  • Olfactometer Setup:

    • Use a glass Y-tube olfactometer. A stream of purified, humidified air is passed through the system, splitting to flow down each of the two arms and exiting through the base.

    • The airflow rate should be constant and controlled (e.g., 400 mL/min per arm).

    • Enclose the setup in a controlled environment with uniform lighting and temperature, and free of external chemical or visual cues.

  • Preparation of Odor Sources:

    • Treatment Arm: Dissolve a precise amount of synthetic TMTT in a solvent (e.g., hexane) to create a known concentration. Apply a small volume (e.g., 10 µL) onto a piece of filter paper and allow the solvent to evaporate completely. Place the filter paper in a gas wash bottle connected to the inlet of one arm.

    • Control Arm: Apply 10 µL of the pure solvent (hexane) to an identical piece of filter paper and place it in the gas wash bottle for the other arm. This serves as the control.

  • Insect Preparation:

    • Use naive, mated female parasitoids of a relevant species (e.g., Cotesia marginiventris), which are known to parasitize the herbivore .

    • Ensure the insects are of a similar age and have been starved for a short period (2-4 hours) to increase motivation.

  • Running the Bioassay:

    • Gently introduce a single female wasp into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A "choice" is recorded when the insect walks past a defined line (e.g., 2/3 of the way down an arm) and remains in that arm for at least 30 seconds.

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

    • After testing a set number of insects (e.g., 30-50), thoroughly clean the Y-tube with solvent (e.g., acetone, hexane) and bake it in an oven to remove any residual odors.

    • Swap the positions of the treatment and control arms to account for any potential side bias.

  • Data Analysis:

    • Analyze the number of insects choosing the treatment arm versus the control arm using a Chi-squared (χ²) test or a binomial test to determine if the preference for the TMTT odor is statistically significant.

Section 4: Synthesis and Future Outlook

The pathway leading from GGPP to (-)-geranyllinalool and its subsequent conversion to ecologically active molecules like TMTT represents a beautifully efficient and highly regulated component of induced plant defense. It is a system that allows plants to convert a general metabolite into a highly specific signal to manipulate the surrounding ecosystem for their own protection.

Key Insights:

  • Pivotal Precursor: (-)-Geranyllinalool is a key metabolic intermediate, primarily serving as the precursor to the C16 homoterpene TMTT.

  • Jasmonate-Regulated: Its synthesis is tightly controlled by the jasmonate signaling pathway, ensuring production is triggered specifically by herbivore attack.

  • Multifunctional Signal: The resulting TMTT is a pleiotropic signal, mediating indirect defense (attracting predators), plant-plant communication (priming), and potentially other interactions.

Future Research Directions:

  • Abiotic Stress Interactions: How do abiotic stresses like drought, heat, and elevated CO₂ affect the regulation and emission of geranyllinalool-derived volatiles?[20][21][22][23] Understanding these interactions is critical in the context of climate change.

  • Direct Defense Roles: The direct effects of geranyllinalool or TMTT on herbivore physiology and behavior are less understood than their indirect effects.[24] Further research could uncover roles in deterrence, toxicity, or growth inhibition.

  • Agricultural Applications: Harnessing this pathway holds significant potential for sustainable agriculture.[6] This could involve breeding crops for enhanced TMTT emission, using synthetic TMTT in "push-pull" pest management strategies, or engineering plants to produce these compounds constitutively or with greater inducibility.

By continuing to unravel the molecular and ecological intricacies of the geranyllinalool pathway, we can gain deeper insights into the evolutionary arms race between plants and herbivores and develop novel, ecologically-sound strategies for protecting our food supply.

References

  • Falara, V., et al. (2014). Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. Plant Physiology, 166(1), 428–441. [Link]

  • Falara, V., et al. (2014). Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. ResearchGate. [Link]

  • Falara, V., et al. (2014). Geranyllinalool synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds. PubMed. [Link]

  • Herde, M., et al. (2008). Elucidating the formation of geranyllinalool, the precursor of the volatile C-homoterpene TMTT involved in indirect plant defense. PlumX Metrics. [Link]

  • Chen, F., et al. (2015). Identification, Functional Characterization, and Evolution of Terpene Synthases from a Basal Dicot. Plant Physiology, 169(3), 1657–1672. [Link]

  • Herde, M., et al. (2008). Elucidating the Formation of Geranyllinalool, the Precursor of the Volatile C16-Homoterpene TMTT Involved in Indirect Plant Defense. ResearchGate. [Link]

  • Al-jbory, H. H., et al. (2024). Molecular Cloning and Expression Analysis of Geranyllinalool Synthase Gene (SgGES) from Salvia guaranitica Plants. MDPI. [Link]

  • Luo, X., et al. (2023). Development of a biosynthetic pathway for geranyllinalool production. ResearchGate. [Link]

  • Lee, S., et al. (2010). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Proceedings of the National Academy of Sciences, 107(49), 21205–21210. [Link]

  • Maffei, M. E. (2011). Emission and Function of Volatile Organic Compounds in Response to Abiotic Stress. IntechOpen. [Link]

  • Materic, D., et al. (2015). Methods in plant foliar volatile organic compounds research. Folio Geobotanica, 50(4), 235-247. [Link]

  • Naskar, S., et al. (2022). Herbivore pest-induced biosynthesis pathway of volatile linalool, geraniol, and benzyl nitrile in tea. ResearchGate. [Link]

  • Maffei, M. E. (2011). Emission and Function of Volatile Organic Compounds in Response to Abiotic Stress. IntechOpen. [Link]

  • Vickers, C. E., et al. (2009). All the abiotic stresses affecting plant trigger complexes responses aiming to increase the stress tolerance. ResearchGate. [Link]

  • Joo, Y., et al. (2019). Herbivory elicits changes in green leaf volatile production via jasmonate signaling and the circadian clock. KAIST Repository. [Link]

  • Wikipedia. (n.d.). Geranyl-linalool. Wikipedia. [Link]

  • Takabayashi, J., & Dicke, M. (2009). Chemical and Molecular Ecology of Herbivore-Induced Plant Volatiles: Proximate Factors and Their Ultimate Functions. Oxford Academic. [Link]

  • Ye, M., et al. (2019). Transcriptomic Profiling Reveals Shared Signalling Networks Between Flower Development and Herbivory-Induced Responses in Tomato. Frontiers in Plant Science, 10, 122. [Link]

  • Hawrylak-Nowak, B., et al. (2024). How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review. Frontiers in Plant Science, 15. [Link]

  • Li, R., et al. (2024). Release patterns and potential utility of herbivore-induced plant volatiles in crops: A review. Journal of Integrative Agriculture, 23(4), 1017-1033. [Link]

  • Mofokeng, M. M., et al. (2022). Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication. MDPI. [Link]

  • Zhang, Y., et al. (2023). Differential Effects of Two Herbivore-Induced Plant Volatiles on the Oviposition of Chilo suppressalis. MDPI. [Link]

  • Demole, E., et al. (2023). Analytical methods for the analysis of volatile natural products. RSC Publishing. [Link]

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Exploratory

A Technical Guide to (-)-Geranyllinalool Accumulation and Storage in Plant Trichomes

Abstract Glandular trichomes are specialized epidermal structures that function as microscopic biochemical factories on the surface of many plants. These structures are paramount in the synthesis and sequestration of a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Glandular trichomes are specialized epidermal structures that function as microscopic biochemical factories on the surface of many plants. These structures are paramount in the synthesis and sequestration of a diverse array of specialized metabolites, which are crucial for the plant's interaction with its environment. Among these metabolites, the acyclic diterpene alcohol (-)-geranyllinalool is a key compound, serving as a direct defense against herbivores and as a precursor to other important signaling molecules. This technical guide provides an in-depth exploration of the biosynthesis, accumulation, and storage of (-)-geranyllinalool within plant glandular trichomes. We will examine the underlying molecular and cellular mechanisms, present detailed methodologies for its study, and discuss the regulatory networks that control its production, with a focus on model organisms such as Nicotiana attenuata and Solanum lycopersicum. This document is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

Part 1: The Significance of (-)-Geranyllinalool in Plant Defense

(-)-Geranyllinalool is a C20 diterpenoid alcohol that plays a significant role in plant defense. In species like Nicotiana attenuata, it is a precursor to a class of potent anti-herbivore compounds known as 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs).[1][2][3] These compounds act as effective antifeedants against specialist herbivores such as the tobacco hornworm (Manduca sexta).[2][4] The production of these defensive compounds is often localized to glandular trichomes, which are hair-like appendages on the plant's surface. This localization provides a first line of defense against insect pests. Furthermore, the volatile nature of some of its derivatives, like the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), which is formed from the degradation of (E,E)-geranyllinalool, can act as an indirect defense by attracting predators and parasitoids of herbivores.[5][6][7]

Part 2: The Glandular Trichome: A Specialized Biosynthetic Factory

Glandular trichomes are sophisticated multicellular structures that arise from the epidermis of aerial plant tissues.[8][9] They are considered natural biofactories due to their capacity to produce and store large quantities of specialized metabolites.[8][10] In many plant species, including tomato (Solanum lycopersicum) and tobacco (Nicotiana spp.), glandular trichomes are the primary sites for the biosynthesis of a wide range of compounds, including terpenoids, flavonoids, and acyl sugars.[11][12][13]

The morphology of glandular trichomes can vary significantly, but they generally consist of a basal cell, a stalk, and a secretory head.[8][10] The secretory cells within the head are highly metabolically active and contain the necessary enzymatic machinery for the synthesis of complex molecules like (-)-geranyllinalool.[12][14] The produced compounds are then often stored in a subcuticular storage cavity, which protects the plant from potential autotoxicity while creating a concentrated defensive barrier.[10]

Part 3: Biosynthesis of (-)-Geranyllinalool

The biosynthesis of (-)-geranyllinalool begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[11][15] This pathway provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1]

The key steps in the formation of (-)-geranyllinalool are as follows:

  • Precursor Synthesis: The MEP pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.

  • Chain Elongation: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1][2]

  • Diterpene Synthesis: The crucial step is the conversion of GGPP to (-)-geranyllinalool, which is catalyzed by a specific class of enzymes known as geranyllinalool synthases (GES or GLS).[5][7][16] In Nicotiana attenuata, the enzyme responsible is NaGLS.[3]

  • Downstream Modifications: Following its synthesis, (-)-geranyllinalool can undergo further modifications, such as glycosylation and malonylation, to form the defensive HGL-DTGs.[1][3][17]

Geranyllinalool Biosynthesis Pathway Pyruvate + GAP Pyruvate + GAP MEP_Pathway MEP Pathway Pyruvate + GAP->MEP_Pathway Multiple steps IPP_DMAPP IPP / DMAPP MEP_Pathway->IPP_DMAPP GGPPS GGPPS IPP_DMAPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) GES GES/GLS GGPP->GES Transport? GGPPS->GGPP Geranyllinalool (-)-Geranyllinalool UGTs UGTs, etc. Geranyllinalool->UGTs GES->Geranyllinalool HGL_DTGs Hydroxygeranyllinalool Diterpene Glycosides (HGL-DTGs) UGTs->HGL_DTGs

Caption: Biosynthesis of (-)-geranyllinalool and its derivatives.

Part 4: Methodologies for Studying (-)-Geranyllinalool in Trichomes

A systematic approach is required to accurately quantify and localize (-)-geranyllinalool in plant trichomes. The following protocols provide a framework for these investigations.

Protocol 4.1: Isolation of Glandular Trichomes

This protocol is adapted from methods developed for various species with stalked glandular trichomes.[18][19][20] The principle is to mechanically shear the frozen trichomes from the leaf surface.

Materials:

  • Fresh young leaves

  • Liquid nitrogen

  • Powdered dry ice

  • 50 mL polypropylene tubes

  • Vortex mixer

  • Set of nylon mesh sieves (e.g., 150 µm and 45 µm)

  • Pre-chilled collection containers

Procedure:

  • Harvest fresh, young leaves and immediately flash-freeze them in liquid nitrogen to preserve their biochemical integrity.

  • Place the frozen leaves into a 50 mL tube.

  • Add a small amount of powdered dry ice to the tube. This helps to keep the tissue frozen and brittle during vortexing.

  • Vortex the tube vigorously for 30-60 seconds. The mechanical action will cause the frozen glandular heads to break off from their stalks.

  • Quickly pour the contents of the tube onto a pre-chilled stack of sieves (150 µm on top of 45 µm).

  • Gently agitate the sieves to allow the smaller trichome heads to pass through the 150 µm mesh while retaining larger leaf debris. The trichome heads will be collected on the 45 µm mesh.

  • Carefully collect the purified trichome preparation from the 45 µm sieve into a pre-chilled tube for immediate extraction or storage at -80°C.

Protocol 4.2: Extraction of (-)-Geranyllinalool for Quantification

Materials:

  • Isolated trichomes (or whole leaf tissue for comparison)

  • Methanol or a chloroform:methanol (2:1, v/v) mixture[21]

  • Internal standard (e.g., Toluene or other suitable non-native compound)

  • Glass vials with Teflon-lined caps

  • Microcentrifuge

  • GC vials

Procedure:

  • Determine the fresh or dry weight of the isolated trichomes.

  • Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to the trichome sample in a glass vial.

  • Add a known amount of the internal standard to the vial. This is crucial for accurate quantification.

  • Vortex the sample for 2 minutes to ensure thorough extraction of the metabolites.[21]

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet any cellular debris.

  • Carefully transfer the supernatant to a new GC vial for analysis.

Protocol 4.3: GC-MS Analysis for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile compounds like (-)-geranyllinalool.[22][23]

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 8890 GC or similar.[24]

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[25]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[25][26]

  • Inlet: Splitless or split mode (e.g., 100:1 split ratio).[24]

  • Inlet Temperature: 250°C.[25]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 7°C/min to 330°C.[25]

    • Hold at 330°C for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[25]

  • Ionization: Electron Ionization (EI) at 70 eV.[26]

  • Scan Range: m/z 50-350.[26]

Data Analysis:

  • Identification: (-)-Geranyllinalool is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragment ions.

  • Quantification: The abundance of (-)-geranyllinalool is determined by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard. A calibration curve should be generated using known concentrations of a (-)-geranyllinalool standard to ensure accurate quantification.

Analytical_Workflow Start Plant Material (e.g., Leaves) Isolation Trichome Isolation (Cryo-shearing & Sieving) Start->Isolation Extraction Metabolite Extraction (Solvent + Internal Standard) Isolation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing (Identification & Quantification) Analysis->Data End Results Data->End

Caption: Workflow for the analysis of (-)-geranyllinalool from trichomes.

Data Presentation: Quantitative Comparison

The localization of (-)-geranyllinalool biosynthesis to trichomes can be starkly demonstrated by comparing its concentration in isolated trichomes versus trichome-free leaf tissue.

Tissue Type(-)-Geranyllinalool Concentration (µg/g dry weight)Reference
Isolated Glandular TrichomesHigh (e.g., >1000)[18][20]
Trichome-Free Leaf TissueLow to Undetectable[18][20]

Note: The exact concentrations can vary significantly based on plant species, developmental stage, and environmental conditions.

Part 5: Regulation of (-)-Geranyllinalool Production

The production of (-)-geranyllinalool is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormone jasmonic acid (JA) and its derivatives.[5][6] Herbivore attack or mechanical wounding triggers the JA signaling cascade, which leads to the upregulation of genes involved in the biosynthesis of defensive compounds.[1][26]

Key Regulatory Components:

  • Jasmonate Signaling: The F-box protein COI1 is a central receptor in JA signaling.[1][6] Upon JA perception, COI1 targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation, which in turn de-represses transcription factors that activate defense gene expression.[1]

  • Transcription Factors: Several families of transcription factors are involved in regulating terpenoid biosynthesis, including:

    • MYC: In tomato, SlMYC1, a bHLH transcription factor, is a positive regulator of monoterpene biosynthesis in type VI glandular trichomes.[27]

    • MYB: MYB transcription factors are known to regulate various aspects of secondary metabolism and trichome development.[28][29]

    • WRKY: WRKY transcription factors have also been identified as key regulators of terpene production.[15]

The promoters of geranyllinalool synthase (GES) genes contain cis-acting regulatory elements that are responsive to these transcription factors, allowing for a rapid and localized induction of (-)-geranyllinalool production upon herbivore attack.[5][6]

Regulatory Network Herbivore_Attack Herbivore Attack / Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis COI1_JAZ COI1-JAZ Complex JA_Biosynthesis->COI1_JAZ JA signal TFs Transcription Factors (e.g., MYC, MYB, WRKY) COI1_JAZ->TFs Derepression GES_Gene GES/GLS Gene Expression TFs->GES_Gene Activation Geranyllinalool_Production (-)-Geranyllinalool Production GES_Gene->Geranyllinalool_Production

Caption: Simplified regulatory network of (-)-geranyllinalool synthesis.

Part 6: Future Directions and Applications

The study of (-)-geranyllinalool accumulation in trichomes opens up several avenues for future research and application. Metabolic engineering efforts could aim to enhance the production of this and other valuable diterpenoids in plants by overexpressing key biosynthetic genes or regulatory transcription factors.[8][15] Understanding the transport and storage mechanisms within the trichome could also lead to novel strategies for improving the yield and purity of natural products. Furthermore, given its role as a precursor to potent defense compounds, there is potential for its application in the development of new biopesticides and pharmaceuticals.

Part 7: References

  • Bala, S., et al. (2018). Metabolic engineering of terpene biosynthesis in plants using a trichome-specific transcription factor MsYABBY5 from spearmint (Mentha spicata). Plant Biotechnology Journal. [Link]

  • Heiling, S., et al. (2010). Jasmonate and ppHsystemin Regulate Key Malonylation Steps in the Biosynthesis of 17-Hydroxygeranyllinalool Diterpene Glycosides, an Abundant and Effective Direct Defense against Herbivores in Nicotiana attenuata. The Plant Cell. [Link]

  • Herde, M., et al. (2008). Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT. The Plant Cell. [Link]

  • Hellén, H., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques. [Link]

  • Xu, J., et al. (2018). SlMYC1 Regulates Type VI Glandular Trichome Formation and Terpene Biosynthesis in Tomato Glandular Cells. The Plant Cell. [Link]

  • Azemard, C., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry. [Link]

  • Gershenzon, J., et al. (1992). A rapid method for isolating glandular trichomes. Planta. [Link]

  • Herde, M., et al. (2008). Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT. The Plant Cell. [Link]

  • Falara, V., et al. (2014). Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. Plant Physiology. [Link]

  • He, Y., et al. (2008). Silencing geranylgeranyl diphosphate synthase in Nicotiana attenuata dramatically impairs resistance to tobacco hornworm. The Plant Journal. [Link]

  • Han, R., et al. (2024). Plant Terpenoids Biosynthesis and Transcriptional Regulation. Journal of Agricultural Science and Technology. [Link]

  • Gershenzon, J., et al. (1992). A Rapid Method for Isolating Glandular Trichomes. ResearchGate. [Link]

  • Rasool, S., et al. (2018). Transcriptional regulation of trichome development in plants: an overview. 3 Biotech. [Link]

  • Sallaud, C., et al. (2012). Divergent Regulation of Terpenoid Metabolism in the Trichomes of Wild and Cultivated Tomato Species. The Plant Cell. [Link]

  • Liu, H., et al. (2023). Transcription factors regulating terpene synthesis-related genes in plants. ResearchGate. [Link]

  • Gershenzon, J., et al. (1992). A Rapid Method for Isolating Glandular Trichomes. ResearchGate. [Link]

  • Li, D., et al. (2021). Specific decorations of 17-hydroxygeranyllinalool diterpene glycosides solve the autotoxicity problem of chemical defense in Nicotiana attenuata. The Plant Cell. [Link]

  • Herde, M., et al. (2008). Identification and regulation of TPS04/GES, an Arabidopsis geranyllinalool synthase catalyzing the first step in the formation of the insect-induced volatile C16-homoterpene TMTT. PubMed. [Link]

  • Reddy, V. A., et al. (2021). Isoprenoid Metabolism and Engineering in Glandular Trichomes of Lamiaceae. Frontiers in Plant Science. [Link]

  • Rank, C., et al. (2023). Detailed Profiling of 17-Hydroxygeranyllinalool Diterpene Glycosides from Nicotiana Species Reveals Complex Reaction Networks of Conjugation Isomers. Plants. [Link]

  • Wang, G., et al. (2008). Terpene Biosynthesis in Glandular Trichomes of Hop. Plant Physiology. [Link]

  • Guerrero-Serrano, G., et al. (2024). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Molecules. [Link]

  • He, Y., et al. (2008). Silencing Geranylgeranyl Diphosphate Synthase in Nicotiana attenuata Dramatically Impairs Resistance to Tobacco Hornworm. The Plant Cell. [Link]

  • Livingston, S. J. (2020). Developmental cell biology of specialized metabolite production and storage in cannabis glandular trichomes. UBC Theses and Dissertations. [Link]

  • Gershenzon, J., et al. (1992). A Rapid Method for Isolating Glandular Trichomes. Plant Physiology. [Link]

  • Williams, A. A., et al. (2020). Investigating Terpenoid Constituents in Commercial Essential Oils to Learn and Practice GC–MS and Literature Research Skills. Journal of Chemical Education. [Link]

  • Herde, M., et al. (2008). Elucidating the Formation of Geranyllinalool, the Precursor of the Volatile C16-Homoterpene TMTT Involved in Indirect Plant Defense. ResearchGate. [Link]

  • Dong, L., et al. (2021). Formation mechanism of glandular trichomes involved in the synthesis and storage of terpenoids in lavender. ResearchGate. [Link]

  • Pier, D. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Agilent Technologies. [Link]

  • Zhang, Z., et al. (2024). Unraveling the Complexity of Plant Trichomes: Models, Mechanisms, and Bioengineering Strategies. International Journal of Molecular Sciences. [Link]

  • Balcke, G. U., et al. (2017). Multi-Omics of Tomato Glandular Trichomes Reveals Distinct Features of Central Carbon Metabolism Supporting High Productivity of Specialized Metabolites. The Plant Cell. [Link]

  • Small, E. (2021). Cannabis Glandular Trichomes: A Cellular Metabolite Factory. Frontiers in Plant Science. [Link]

  • Anderson, B. J., et al. (2021). Characterization of the Cannabis sativa glandular trichome proteome. PLOS ONE. [Link]

  • Jakoby, M., et al. (2009). Quantitative expression analysis of selected transcription factors in pavement, basal and trichome cells of mature leaves from Arabidopsis thaliana. Protoplasma. [Link]

  • Zubaidah, S., et al. (2023). Trichome identification on leaves of different plant species. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heterologous Biosynthesis of (-)-Geranyllinalool in Engineered Escherichia coli

Introduction & Mechanistic Overview (-)-Geranyllinalool (also known as (E,E)-geranyllinalool) is a valuable C20 diterpenoid characterized by its distinct floral and woody aroma. In nature, it serves as a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(-)-Geranyllinalool (also known as (E,E)-geranyllinalool) is a valuable C20 diterpenoid characterized by its distinct floral and woody aroma. In nature, it serves as a critical intermediate for synthesizing insecticidal homoterpenes like TMTT and pharmaceutical precursors such as teprenone[1][2]. Traditionally, industrial supply has relied on the chemical synthesis of (E)-nerolidol—a complex, multi-step process that is environmentally taxing and low-yielding[3].

Recent advancements in synthetic biology have enabled the transition from chemical synthesis to microbial cell factories. By engineering Escherichia coli, researchers can construct highly efficient, heterologous biosynthetic pathways. This application note details the mechanistic rationale, strain engineering strategies, and validated protocols for maximizing (-)-geranyllinalool titers in E. coli.

The Biosynthetic Rationale: Bypassing the MEP Bottleneck

The native methylerythritol phosphate (MEP) pathway in E. coli is tightly regulated, severely limiting the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) available for heterologous terpene synthesis[4]. To overcome this, two primary metabolic engineering strategies are employed:

  • MEP Pathway Amplification: Overexpressing rate-limiting enzymes (DXS, DXR, IDI) alongside a geranylgeranyl diphosphate synthase (GGPPS) to push carbon flux toward the C20 precursor, GGPP[2].

  • The Isopentenol Utilization Pathway (IUP) Bypass: A highly efficient artificial pathway that directly phosphorylates exogenous prenol/isoprenol into IPP/DMAPP using hydroxyethylthiazole kinase (ThiM) and isopentenyl phosphate kinase (IPK)[1]. This bypasses endogenous regulatory bottlenecks entirely.

Once GGPP is pooled, a plant-derived geranyllinalool synthase (GLS)—such as NaGLS from Nicotiana attenuata or AtGES from Arabidopsis thaliana—catalyzes the allylic rearrangement and dephosphorylation of GGPP to form (-)-geranyllinalool[5][6].

Pathway Glucose Glucose MEP MEP Pathway (Endogenous) Glucose->MEP Glycolysis Prenol Prenol / Isoprenol (Exogenous) IUP IUP Pathway (ThiM / IPK) Prenol->IUP Transport IPP IPP / DMAPP (C5 Precursors) MEP->IPP DXS, DXR, IDI (Bottleneck) IUP->IPP Phosphorylation (Bypass) GGPP GGPP (C20 Precursor) IPP->GGPP GGPPS GL (-)-Geranyllinalool (Target Diterpenoid) GGPP->GL GLS (e.g., NaGLS)

Fig 1: Metabolic engineering routes for (-)-geranyllinalool biosynthesis in E. coli.

Experimental Protocols

The following protocols outline a self-validating system for the heterologous production of (-)-geranyllinalool using the IUP bypass strategy, which currently yields the highest reported titers[1].

Protocol 1: Strain Construction and Validation

Causality Check: We utilize a dual-plasmid system to uncouple the expression of the precursor pathway (IUP) from the terpene synthase (GLS). This prevents metabolic imbalance and minimizes the toxicity associated with intermediate accumulation. E. coli C41(DE3) is preferred over BL21(DE3) as it is specifically adapted to tolerate the overexpression of toxic or membrane-associated heterologous proteins[2].

  • Vector Assembly:

    • Clone the IUP genes (EcThiM, MthIPK) and TcGGPPS into a low-copy vector (e.g., pCDFDuet-1) under a T7 promoter.

    • Clone the plant-derived GLS gene (e.g., codon-optimized NaGLS or AtGES) into a high-copy vector (e.g., pET-30a(+)).

  • Transformation: Co-transform both plasmids into chemically competent E. coli C41(DE3). Plate on LB agar containing appropriate antibiotics (e.g., 50 µg/mL Kanamycin and 50 µg/mL Spectinomycin).

  • Self-Validation (Protein Expression): Before proceeding to fermentation, pick 3 colonies, culture in 5 mL LB, induce with 0.1 mM IPTG at OD600 = 0.6, and run the cell lysate on an SDS-PAGE gel to confirm the soluble expression of GLS (~90 kDa) and GGPPS (~40 kDa).

Protocol 2: Shake-Flask Cultivation & Induction Optimization

Causality Check: Plant-derived terpene synthases are prone to misfolding into insoluble inclusion bodies in bacterial hosts. To mitigate this, induction must be performed at a low temperature (18°C–20°C) with a strictly calibrated, low concentration of IPTG (0.4 mM)[1].

  • Seed Culture: Inoculate a single validated colony into 50 mL Terrific Broth (TB) medium with antibiotics. Incubate at 37°C, 220 rpm overnight.

  • Main Culture: Transfer 2 mL of seed culture into 50 mL of fresh TB medium in a 250 mL baffled flask. Grow at 37°C until OD600 reaches 0.8–1.0.

  • Induction & Feeding:

    • Add IPTG to a final concentration of 0.4 mM.

    • Add exogenous prenol to a final concentration of 2.0 g/L.

    • Critical Step: Immediately shift the incubator temperature to 20°C.

  • Two-Phase Overlay: Add 10% (v/v) dodecane to the flask.

    • Why? (-)-Geranyllinalool is highly volatile and mildly cytotoxic. The dodecane layer acts as an in situ organic sink, continuously extracting the product from the aqueous phase, thereby driving the reaction forward and protecting cell viability.

  • Harvest: Cultivate for 72 hours at 20°C, 220 rpm.

Protocol 3: Scaled-Up 5-L Fed-Batch Fermentation

Causality Check: In high-density fermentation, inducing too early stunts biomass accumulation, while feeding prenol in a single bolus causes severe cellular toxicity. A delayed-induction, pulsed-feeding strategy is required[1].

  • Bioreactor Setup: Prepare a 5-L bioreactor with 2 L of defined fermentation medium (containing glucose, yeast extract, and trace elements). Inoculate with 10% (v/v) exponential-phase seed culture.

  • Growth Phase: Maintain temperature at 37°C, pH at 7.0 (via ammonia cascade), and dissolved oxygen (DO) > 30% (via agitation/aeration cascade).

  • Induction Phase: When OD600 reaches 30, add 0.4 mM IPTG and lower the temperature to 25°C.

  • Precursor Feeding: When OD600 reaches 50, initiate prenol feeding at 2.5 g/L. Replenish prenol every 48 hours based on off-gas analysis or HPLC monitoring of the broth.

  • Extraction: Maintain a 10% (v/v) dodecane overlay throughout the 120-hour production phase.

Protocol 4: GC-MS Extraction and Quantification
  • Sample Preparation: Centrifuge 1 mL of the fermentation broth (including the dodecane layer) at 12,000 × g for 10 minutes.

  • Solvent Extraction: Extract the organic layer using an equal volume of ethyl acetate. Vortex vigorously for 5 minutes.

  • Internal Standard: Spike the extract with 10 mg/L nonane as an internal standard to validate extraction efficiency and instrument response.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Detection: Identify (-)-geranyllinalool by matching its mass fragmentation pattern (m/z 69, 81, 93, 121) with an authentic standard[5].

Workflow A Strain Construction B Seed Cultivation A->B V1 Validate via SDS-PAGE A->V1 C Fed-Batch Fermentation B->C D Two-Phase Extraction C->D E GC-MS Quantification D->E V2 Internal Std (Nonane) E->V2

Fig 2: Experimental workflow and self-validation checkpoints for (-)-geranyllinalool production.

Quantitative Data Summary

The choice of metabolic pathway and host strain drastically impacts the final titer of (-)-geranyllinalool. The table below summarizes the quantitative leap achieved by transitioning from endogenous MEP enhancement to artificial IUP integration.

Engineering StrategyHost StrainKey Genes IntroducedCultivation ScaleMax TiterReference
MEP Amplification E. coli BL21(DE3)dxs, dxr, idi, GGPPS, AtGESShake Flask (TB)3.74 mg/L2
MEP Amplification E. coli C41(DE3)dxs, dxr, idi, GGPPS, AtGESShake Flask (TB)31.42 mg/L2
IUP Bypass E. coli DH5αThiM, IPK, GGPPS, NaGLSShake Flask (TB)447.51 mg/L1
IUP Bypass E. coli DH5αThiM, IPK, GGPPS, NaGLS5-L Fed-Batch2.06 g/L 1

Table 1: Comparison of (-)-geranyllinalool yields across different metabolic engineering strategies.

References

  • Chang, X., et al. (2024). "Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce geranyllinalool." Microbial Cell Factories.
  • Wang, S., et al. (2015). "Studies on the Production of (E,E)-geranyllinalool in E. coli." Research & Reviews: Journal of Microbiology and Biotechnology.
  • Herde, M., et al. (2008). "The Arabidopsis (E,E)-geranyllinalool synthase." Plant Physiology.

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of (3R)-(-)-Geranyllinalool

For Researchers, Scientists, and Drug Development Professionals Abstract (3R)-(-)-Geranyllinalool is a naturally occurring diterpene alcohol with significant biological activity and serves as a crucial chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(-)-Geranyllinalool is a naturally occurring diterpene alcohol with significant biological activity and serves as a crucial chiral building block in the synthesis of complex natural products and pharmaceuticals, including being a key intermediate for Vitamin E synthesis. Its precise stereochemical configuration is paramount to its biological function, necessitating highly selective synthetic methodologies. This document provides a detailed guide to the enantioselective chemical synthesis of (3R)-(-)-geranyllinalool. We will explore a field-proven synthetic strategy, delve into the mechanistic underpinnings of the key stereochemistry-defining step, and provide detailed, actionable protocols. This guide is intended to equip researchers with the knowledge to not only replicate the synthesis but also to understand the fundamental principles of asymmetric catalysis in the context of complex molecule synthesis.

Introduction: The Significance of (3R)-(-)-Geranyllinalool

Geranyllinalool is a C20 isoprenoid alcohol found in various plants and is a component of the marking pheromones of certain insects.[1] The chiral center at the C3 position gives rise to two enantiomers, (3R)-(-) and (3S)-(+), each with distinct biological properties. The (3R)-enantiomer is of particular synthetic interest due to its role as a precursor to other valuable molecules. The primary challenge in its synthesis lies in the construction of the chiral tertiary alcohol moiety with high enantiopurity. Direct enantioselective addition of organometallic reagents to the corresponding ketone is a formidable task due to the ketone's lower reactivity compared to aldehydes and the difficulty in achieving effective enantiofacial discrimination.[2] Therefore, multi-step strategies commencing from a chiral pool starting material or employing a robust asymmetric transformation are typically required.

Strategic Overview: A Multi-step Approach from a Chiral Precursor

One of the most definitive routes for establishing the absolute configuration of geranyllinalool was reported by Svatoš, Urbanová, and Valterová.[1] This strategy employs a chiral pool approach, starting from the readily available and enantiomerically pure (R)-citramalic acid. This approach ensures the stereochemistry of the target molecule from the outset. The overall synthetic workflow is depicted below.

G A (R)-Citramalic Acid B Protection & Reduction A->B Multi-step C (R)-3-Methylbutane-1,2,4-triol derivative B->C D Selective Protection & Oxidation C->D E (R)-3-Hydroxy-3-methyl-5-oxopentanoic acid derivative D->E F Wittig Reaction E->F Ph3P=CH2 G Vinylated Intermediate F->G H Introduction of Geranyl Moiety (Cuprate Addition) G->H Geranylcuprate I (3R)-(-)-Geranyllinalool H->I Deprotection

Caption: Overall synthetic workflow for (3R)-(-)-Geranyllinalool starting from (R)-Citramalic Acid.

This synthetic route is robust and provides unambiguous stereochemical control. However, it is a multi-step synthesis and involves the use of hazardous reagents like butyl lithium and copper cyanide, which necessitates careful handling and experimental setup.[3]

Alternative Strategy: Asymmetric Epoxidation

A powerful alternative for creating chiral alcohols is the Sharpless Asymmetric Epoxidation.[4][5] This reaction utilizes a titanium tetra(isopropoxide) catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to epoxidize a prochiral allylic alcohol with high enantioselectivity.[6][7] For the synthesis of (3R)-(-)-geranyllinalool, a suitable allylic alcohol precursor could be subjected to Sharpless epoxidation using L-(+)-DET to install the desired stereochemistry at the epoxide. Subsequent regioselective opening of the epoxide would then yield the target tertiary alcohol. This method is highly versatile and has been used in the synthesis of a wide array of natural products.[4]

Mechanistic Insight: The Key Stereochemistry-Defining Step

In the Svatoš synthesis, the key step that incorporates the geranyl moiety is the addition of a geranylcuprate to a protected, vinylated intermediate derived from (R)-citramalic acid.[1] While this is a substitution reaction on a chiral substrate, understanding the principles of modern enantioselective additions to prochiral ketones is crucial for developing more efficient syntheses.

Let's consider a hypothetical modern approach: the enantioselective addition of a vinyl Grignard or organozinc reagent to geranyl acetone, catalyzed by a chiral ligand.

G sub Geranyl Acetone (Prochiral Ketone) complex Chiral Catalyst-Substrate-Reagent Complex sub->complex reagent Vinyl-M (M = MgBr, ZnR) reagent->complex cat Chiral Ligand Metal Catalyst (e.g., Ti(OiPr)4) cat->complex TS_R (R)-Transition State complex->TS_R Favored Transition State (less steric hindrance) TS_S (S)-Transition State complex->TS_S Disfavored Transition State (more steric hindrance) Product_R (3R)-(-)-Geranyllinalool (Major Product) TS_R->Product_R Product_S (3S)-(+)-Geranyllinalool (Minor Product) TS_S->Product_S

Sources

Method

Application Note & Protocol: Synthesis of Teprenone via Aluminum-Catalyzed Rearrangement of (-)-Geranyllinalool

Abstract Teprenone, a vital anti-gastric ulcer agent, is synthesized through various routes, with efficiency, stereochemical control, and scalability being paramount for pharmaceutical applications.[1][2] This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Teprenone, a vital anti-gastric ulcer agent, is synthesized through various routes, with efficiency, stereochemical control, and scalability being paramount for pharmaceutical applications.[1][2] This document provides a comprehensive guide for the synthesis of teprenone utilizing (-)-geranyllinalool as the primary chemical precursor.[3] The featured protocol is centered on an aluminum-catalyzed Carroll rearrangement, a robust and efficient method for this transformation.[4][5] This application note is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety precautions, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: The Strategic Synthesis of Teprenone

Teprenone, chemically known as (5E/Z, 9E, 13E)-6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraen-2-one, is a clinically significant medication used to treat gastric ulcers and gastritis.[4][6] Its therapeutic effect is attributed to its ability to protect the gastric mucosa and promote the healing of lesions.[6][7] For pharmaceutical use, teprenone is typically required as a specific mixture of its (5E) and (5Z) geometric isomers, demanding high purity of over 99.0%.[4]

(-)-Geranyllinalool, a naturally occurring acyclic diterpene alcohol, serves as an excellent and crucial intermediate for the industrial synthesis of teprenone.[3][8] Its chemical structure provides the complete carbon skeleton required for the target molecule, making the synthetic pathway convergent and atom-economical.

The core transformation from (-)-geranyllinalool to teprenone is achieved via the Carroll rearrangement. This reaction involves the thermal[8][8]-sigmatropic rearrangement of an intermediate allyl β-keto ester, formed in situ, followed by a decarboxylation step to yield the target ketone. The use of an aluminum alkoxide catalyst, such as aluminum isopropoxide, facilitates the initial transesterification between geranyllinalool and an acetoacetate ester, making the process a convenient one-pot synthesis.[4][9]

Materials, Reagents, and Equipment

Successful synthesis requires high-quality reagents and properly assembled equipment. All reagents should be handled according to their respective Safety Data Sheets (SDS).

Reagents & Materials Grade/Purity Supplier Example Purpose
(-)-Geranyllinalool (C₂₀H₃₄O)≥90%Sigma-AldrichStarting Material
Ethyl Acetoacetate (C₆H₁₀O₃)Reagent Grade, ≥99%MilliporeSigmaCarbon Source/Reactant
Aluminum Isopropoxide (C₉H₂₁AlO₃)≥98%Acros OrganicsCatalyst
TolueneAnhydrous, ≥99.8%Fisher ScientificHigh-boiling Solvent
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWRReaction Quench
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionJ.T. BakerNeutralization Wash
Brine (Saturated NaCl)Saturated Aqueous SolutionLabChemAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying Agent
Celite® 545N/ASigma-AldrichFiltration Aid (Optional)
Equipment Specifications
Three-neck round-bottom flask500 mL, 24/40 joints
Heating mantle with stirrer controlSized for 500 mL flask
Distillation head with condenser (e.g., Dean-Stark)To remove low-boiling byproducts
Thermometer and adapterRange: 0-250 °C
Dropping funnel / Addition funnel100 mL
Separatory funnel1 L
Rotary evaporatorStandard laboratory grade
Vacuum distillation apparatusIncluding fractionating column, vacuum pump, and cold trap

Detailed Synthesis Protocol: The One-Pot Carroll Rearrangement

This protocol details the conversion of (-)-geranyllinalool to teprenone. The procedure should be performed in a well-ventilated chemical fume hood.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Assemble dry glassware: 3-neck RBF, distillation head, condenser, heating mantle B Charge RBF with (-)-Geranyllinalool, Ethyl Acetoacetate, and Toluene A->B Inert Atmosphere C Add Aluminum Isopropoxide catalyst B->C D Heat reaction mixture (140-170 °C) and distill off ethanol byproduct C->D E Monitor reaction via TLC D->E F Cool reaction to RT and quench with 1 M HCl E->F Upon Completion G Perform liquid-liquid extraction with an organic solvent F->G H Wash organic phase with Sat. NaHCO₃ and Brine G->H I Dry (MgSO₄), filter, and concentrate via rotary evaporation H->I J Purify crude oil by vacuum distillation I->J Crude Product K Collect Teprenone fraction J->K L Characterize by HPLC, GC-MS, NMR K->L

Caption: Synthetic workflow for Teprenone synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a distillation head connected to a condenser, and a thermometer. Ensure all glassware is oven-dried to prevent premature catalyst deactivation.

  • Charging Reagents: To the flask, add (-)-geranyllinalool (100 g, ~0.344 mol) and ethyl acetoacetate (54 g, ~0.415 mol).[9] Add 150 mL of anhydrous toluene to the mixture.

  • Catalyst Addition & Reaction: Begin stirring and add aluminum isopropoxide (1.5 g, ~7.3 mmol) to the mixture. Heat the flask to approximately 140 °C. The reaction is endothermic, and a low-boiling byproduct (ethanol) will begin to distill off.

    • Causality Check: The removal of ethanol is critical. According to Le Châtelier's principle, its removal drives the initial transesterification equilibrium towards the formation of the geranyllinaloyl acetoacetate intermediate, which is necessary for the subsequent rearrangement.

  • Heating and Monitoring: After the initial ethanol distillation subsides (approx. 4 hours), slowly increase the temperature to 170 °C to drive the rearrangement and decarboxylation, which is evidenced by the evolution of CO₂ gas.[9] Maintain this temperature for an additional 2 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the geranyllinalool spot has been consumed and a new, lower Rf spot corresponding to teprenone is dominant.

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding 100 mL of 1 M HCl solution. Transfer the entire mixture to a 1 L separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine all organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution (to remove acidic impurities) and 100 mL of brine.

    • Trustworthiness Check: The bicarbonate wash is a self-validating step. Effervescence indicates the neutralization of acidic components. The wash should be continued until no more gas evolves.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude teprenone as a yellowish oil.

Purification

High-purity teprenone is obtained by fractional vacuum distillation.

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.

  • Distillation: Heat the crude oil under vacuum (approx. 1-2 mmHg).

  • Fraction Collection: Collect the fraction boiling at 188-198 °C at 1.5 mmHg .[9] This fraction contains the purified teprenone. The expected yield of the purified product is approximately 70-80%.

Mechanistic Rationale

The overall transformation is a tandem transesterification–[8][8]-sigmatropic rearrangement–decarboxylation sequence.

Caption: Mechanism of the Carroll Rearrangement for Teprenone Synthesis.

  • Transesterification: Aluminum isopropoxide, a Lewis acid, catalyzes the reaction between the hydroxyl group of geranyllinalool and the ester of ethyl acetoacetate, forming an allyl β-keto ester intermediate and releasing ethanol.

  • Enolization: The allyl β-keto ester tautomerizes to its more reactive enol form.

  • [8][8]-Sigmatropic Rearrangement: The enol undergoes a thermally-induced[8][8]-sigmatropic rearrangement (a concerted pericyclic reaction) through a six-membered cyclic transition state. This is the key bond-forming step.

  • Decarboxylation: The resulting γ,δ-unsaturated β-keto acid is thermally unstable and readily loses carbon dioxide to yield the final product, teprenone.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and isomer ratio, ensuring it meets pharmaceutical standards.[4]

Analytical Test Method Expected Result / Specification
Appearance Visual InspectionColorless to light yellow, clear oily liquid.[4]
Identity GC-MSMass spectrum matches reference standard for teprenone.
Identity & Structure ¹H and ¹³C NMRSpectra consistent with the structure of teprenone.
Purity Assay HPLC-UV (210 nm)[10]≥ 99.0%
Isomer Ratio HPLC-UV (210 nm)[10](5Z) / (5E) isomer ratio of 0.61 to 0.68.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves are mandatory at all times.

  • Chemical Hazards:

    • (-)-Geranyllinalool: May cause skin, eye, and respiratory irritation.[11][12]

    • Solvents (Toluene, Ethyl Acetate): Flammable liquids and vapors. Toluene is a known reproductive hazard.

    • Aluminum Isopropoxide: Flammable solid; reacts with water.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Handling: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors. Ensure an appropriate fire extinguisher (Class B) and safety shower/eyewash station are accessible.

References

  • Google Patents. (2016). CN105732340A - Process for synthesizing teprenone.
  • Wikipedia. Geranyl-linalool. Available at: [Link]

  • Herde, M., et al. (2014). Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds. Plant Physiology. Available at: [Link]

  • Patsnap. (2018). Synthesis methods of teprenone and intermediate thereof. Available at: [Link]

  • Google Patents. (2004). US20040249219A1 - Method of making teprenone.
  • PubChem. Geranyllinalool. Available at: [Link]

  • GL Sciences. Analysis of Teprenone. Available at: [Link]

  • Google Patents. (2011). CN102050714A - Method for synthesizing Teprenone.
  • Google Patents. (2012). CN101343219B - Synthesis method of Teprenone.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Teprenone? Available at: [Link]

  • Ni, H., et al. (2021). Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis. Cureus. Available at: [Link]

  • PubMed. (1993). [The effects of teprenone on the ulcer healing rate and the quality of healing in the treatment of active gastric ulcers]. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting chiral GC separation of (-)-geranyllinalool and (+)-geranyllinalool

Introduction & Mechanistic Overview Geranyllinalool (C₂₀H₃₄O) is a diterpene tertiary alcohol that serves as a critical intermediate in plant secondary metabolism and the biosynthesis of volatile organic compounds. Resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Geranyllinalool (C₂₀H₃₄O) is a diterpene tertiary alcohol that serves as a critical intermediate in plant secondary metabolism and the biosynthesis of volatile organic compounds. Resolving its enantiomers—(3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool—presents a unique chromatographic challenge.

Unlike smaller monoterpenes (e.g., linalool), geranyllinalool possesses a high molecular weight and a high boiling point (~390°C)[1]. This requires elevated gas chromatography (GC) elution temperatures that dangerously approach the thermal stability limits of standard cyclodextrin-based chiral stationary phases (Tmax ~220–230°C). Furthermore, the free tertiary hydroxyl group at the C3 chiral center is prone to hydrogen bonding with active silanol sites in the GC liner and column, leading to severe peak tailing and thermal rearrangement (dehydration) during analysis.

This guide provides field-proven methodologies, causality-driven troubleshooting, and quantitative parameters to achieve baseline enantiomeric resolution while preserving column integrity, drawing upon established2[2].

Caption: Workflow for the chiral GC-MS analysis of geranyllinalool enantiomers.

Standardized Experimental Protocol

To ensure your protocol is a self-validating system , you must run a racemic standard of (±)-geranyllinalool prior to your samples. The system is only validated for sample analysis if the calculated resolution ( ) between the (3R)-(-)- and (3S)-(+)-enantiomers is .

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Causality: Geranyllinalool is a tertiary alcohol. Converting the -OH group to a trimethylsilyl (TMS) ether eliminates hydrogen bonding, sharpens the peak, and increases volatility, allowing the compound to elute at a lower temperature (~190°C) safely below the column's thermal limit.

    • Action: Transfer 100 µL of the terpene extract into a silanized GC vial. Add 50 µL of BSTFA containing 1% TMCS (catalyst required for sterically hindered tertiary alcohols).

    • Incubation: Cap the vial and heat at 60°C for 60 minutes. Allow to cool to room temperature before injection.

  • GC Injection:

    • Inject 1 µL of the derivatized sample in splitless mode (or split 1:10 depending on concentration).

    • Maintain the injector temperature at 250°C using an ultra-inert, deactivated glass liner with glass wool to ensure rapid vaporization without analyte degradation.

  • Temperature Programming (Critical Step):

    • Initial oven temperature: 80°C (hold for 2 min).

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2 (Chiral Recognition Window): 1°C/min to 200°C. Causality: A shallow ramp rate maximizes the residence time of the analyte in the stationary phase, allowing the subtle thermodynamic differences in the inclusion complexes of the two enantiomers within the β-cyclodextrin cavity to resolve.

    • Final hold: 200°C for 10 min. Do not exceed 220°C.

  • Mass Spectrometry (MS) Detection:

    • Transfer line: 250°C; Ion source: 230°C.

    • Electron ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for characteristic fragments (e.g., m/z 69, 81, 93) to avoid matrix interference, as established in 3[3].

Quantitative Chromatographic Parameters

Summarized below are the target specifications required to successfully resolve the synthesized4[4].

ParameterSpecificationMechanistic Rationale
Stationary Phase Diethyl-tert-butylsilyl-β-cyclodextrinThe β-cyclodextrin cavity size optimally accommodates the bulky C20 diterpene chain for chiral recognition.
Carrier Gas Helium (He), Constant FlowMaintains optimal linear velocity (approx. 35 cm/s) across the shallow temperature ramp.
Column Dimensions 30 m × 0.25 mm ID × 0.25 µm filmBalances phase ratio (β) for adequate retention without requiring excessive elution temperatures.
Target Resolution ( ) (Baseline)Ensures accurate integration and enantiomeric excess (ee%) calculations.
Max Temperature ( ) 220°CExceeding this causes cyclodextrin polymer cleavage, resulting in severe column bleed and loss of chirality.

Troubleshooting Guide

Q: Why am I observing severe peak tailing and a resolution ( ) below 1.0 for the geranyllinalool enantiomers? A: Peak tailing for diterpene alcohols is almost always caused by secondary interactions (hydrogen bonding) between the free C3-hydroxyl group of geranyllinalool and active silanol sites in the inlet liner or the front end of the column. Solution: First, ensure you are utilizing a rigorously deactivated inlet liner. Second, if you are injecting the compound underivatized, switch to the TMS-derivatization protocol outlined above. Derivatization sterically shields the oxygen atom, forcing the separation to rely purely on the chiral interaction with the cyclodextrin cavity rather than non-specific hydrogen bonding.

Q: How do I prevent chiral stationary phase degradation when analyzing this high-boiling diterpene? A: Geranyllinalool boils at ~390°C[1], meaning it naturally wants to elute at temperatures where cyclodextrin columns degrade (>230°C). Solution: You must lower the analyte's elution temperature rather than raising the oven temperature. This is achieved by:

  • Derivatization (increases volatility).

  • Operating the GC at a slightly higher constant flow rate (e.g., 1.5 mL/min instead of 1.0 mL/min) to push the analyte through the column at a lower temperature.

  • Using a thinner film column (e.g., 0.15 µm instead of 0.25 µm) to reduce retention.

Q: My enantiomer ratio is shifting unexpectedly between technical replicates. Is this an analytical artifact? A: Yes. Tertiary alcohols like geranyllinalool are highly susceptible to thermal dehydration (loss of H₂O to form a tetraene) inside a hot GC injector, especially if the glass wool is active or contaminated with matrix residue. If dehydration occurs, the chiral center at C3 is destroyed, and the ratio will skew unpredictably. Solution: Lower the injector temperature from 250°C to 220°C, replace the liner with a fresh ultra-inert liner without glass wool, and ensure the sample is fully derivatized.

Caption: Logic tree for troubleshooting thermal degradation and peak tailing during chiral GC.

Frequently Asked Questions (FAQs)

Q: Can I use a standard non-polar column (e.g., DB-5 or HP-5) to separate these enantiomers? A: No. Standard non-polar columns separate compounds based strictly on boiling point and dispersive interactions. Because (-)-geranyllinalool and (+)-geranyllinalool have identical physical properties (including boiling points), they will co-elute perfectly as a single peak on a DB-5 column. A chiral selector (like β-cyclodextrin) is mandatory to create transient diastereomeric complexes that differ in formation energy, thus enabling separation.

Q: What is the optimal carrier gas for this separation? A: Helium is the gold standard due to its flat Van Deemter curve, which maintains high efficiency across the changing temperatures of the oven ramp. While Hydrogen can provide faster separations, it poses a risk of catalytic hydrogenation of the double bonds in geranyllinalool (which has four double bonds) if active sites are present in the MS source.

References

  • 3. The Plant Cell | Oxford Academic.[3] 2.2. PMC - National Institutes of Health.[2]

  • 4. ResearchGate.[4] 4.5. PubChem - National Institutes of Health.[5]

  • 1. Wikipedia.[1]

Sources

Optimization

improving (-)-geranyllinalool titers in microbial fed-batch fermentation

Welcome to the (-)-Geranyllinalool Microbial Fermentation Support Center . This technical guide is designed for researchers and bioprocess engineers aiming to optimize the biosynthesis of the valuable diterpene alcohol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the (-)-Geranyllinalool Microbial Fermentation Support Center . This technical guide is designed for researchers and bioprocess engineers aiming to optimize the biosynthesis of the valuable diterpene alcohol (-)-geranyllinalool using microbial cell factories.

Below, you will find targeted troubleshooting guides, pathway engineering FAQs, and a self-validating standard operating procedure (SOP) for high-density fed-batch fermentation.

Part 1: Strain Engineering & Precursor Bottlenecks

Pathway Carbon Carbon Source (Glycerol/Glucose) MEP Endogenous MEP Pathway (Bottlenecked) Carbon->MEP IPP IPP & DMAPP Pool MEP->IPP Tight regulation IUP Isopentenol Utilization Pathway (IUP) IUP->IPP Prenol feeding (Bypasses regulation) GGPP GGPP (Precursor) IPP->GGPP GGPPS (e.g., CrtE) GL (-)-Geranyllinalool GGPP->GL Geranyllinalool Synthase (e.g., AtGES)

Engineered metabolic pathway for (-)-geranyllinalool production highlighting the IUP bypass.

Q: Why is my (-)-geranyllinalool titer plateauing at <100 mg/L despite overexpressing the endogenous MEP pathway? A: The endogenous methylerythritol phosphate (MEP) pathway in E. coli is tightly regulated by complex feedback inhibition, limiting the accumulation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Causality & Solution: To break this bottleneck, researchers have successfully introduced an artificial Isopentenol Utilization Pathway (IUP). By feeding prenol or isoprenol into the culture, the IUP bypasses central carbon metabolism entirely, directly phosphorylating these alcohols into IPP/DMAPP. This strategy dramatically increases the intracellular pool of geranylgeranyl diphosphate (GGPP), raising titers from sub-100 mg/L to over 2.06 g/L in fed-batch systems[1] ().

Q: Which Geranyllinalool Synthase (GLS) should I select for heterologous expression? A: The choice of GLS dictates the conversion efficiency of GGPP to (-)-geranyllinalool. Plant-derived synthases often suffer from poor solubility and inclusion body formation in microbial hosts. Causality & Solution: The Arabidopsis thaliana synthase (AtGES) and the Phaseolus lunatus synthase (PlTPS2) are the most thoroughly characterized enzymes for this application[2] (). For E. coli, AtGES expressed under a T7 promoter has demonstrated superior soluble expression when induced at lower temperatures (25°C)[3].

Part 2: Fed-Batch Fermentation Troubleshooting

FedBatch Batch Batch Phase (Biomass Growth) DO DO Spike > 40% (Carbon Depleted) Batch->DO Feed Feed Triggered (Glycerol) DO->Feed DO-Stat Logic Feed->DO Continuous Loop Induction IPTG Induction (0.4 mM) Feed->Induction Target OD600 Extract Two-Phase Extraction (Dodecane) Induction->Extract In situ recovery

DO-stat fed-batch fermentation workflow with in situ two-phase extraction.

Q: I am observing severe growth retardation and cell lysis post-induction. What is the root cause? A: This is caused by a combination of terpenoid cytotoxicity and metabolic burden. (-)-Geranyllinalool is a lipophilic diterpene that accumulates in the microbial cell membrane, disrupting membrane fluidity and integrity. Causality & Solution: Implement a two-phase in situ extraction system. Adding 10-20% (v/v) dodecane to the bioreactor at the time of induction creates an organic sink. The product partitions into the organic layer immediately upon synthesis, relieving cellular toxicity and preventing volatile losses during high-aeration fed-batch fermentation[4].

Q: How do I prevent acetate overflow during the high-density fed-batch phase? A: Excess carbon feeding represses the TCA cycle and triggers overflow metabolism, leading to toxic acetate accumulation which halts growth. Causality & Solution: Utilize a Dissolved Oxygen (DO)-stat feeding strategy rather than a continuous exponential feed. By linking the feed pump to the DO probe, carbon is only supplied when the DO spikes (indicating carbon depletion). Maintaining glycerol concentrations below 0.5 g/L ensures complete respiratory metabolism[1].

Part 3: Quantitative Data & Benchmarks

The following table summarizes the historical progression of (-)-geranyllinalool titers achieved through various metabolic engineering and fermentation strategies:

Strain/HostPathway StrategyCarbon SourceCultivation MethodMax TiterReference
E. coli (C41)MEP OverexpressionGlucoseShake Flask31.4 mg/LWang et al., 2015[5]
E. coli (GL01)IUP + MEPGlycerol + PrenolShake Flask447.5 mg/LChang et al., 2024[1]
E. coli (GL01)IUP + MEPGlycerol + Prenol5-L Fed-Batch2.06 g/LChang et al., 2024[1]

Part 4: Validated Standard Operating Procedure (SOP)

DO-Stat Fed-Batch Fermentation for (-)-Geranyllinalool Production Note: This protocol is designed as a self-validating system. Do not proceed to the next step until the "Validation Check" criteria are met.

Step 1: Seed Train & Inoculation

  • Action: Inoculate a 5-L bioreactor containing 2 L of defined minimal medium (supplemented with yeast extract) with 10% (v/v) overnight seed culture.

  • Causality: A high inoculation volume minimizes the lag phase, reduces the risk of contamination, and ensures robust initial biomass accumulation.

  • Validation Check: Monitor OD600. Growth should reach an OD600 of 15–20 within 12–14 hours.

Step 2: Batch Phase (Biomass Accumulation)

  • Action: Maintain temperature at 37°C, pH at 7.0 (via automatic NH4OH addition), and minimum DO at 30% via cascade control (agitation 400–800 rpm, aeration 1–3 vvm).

  • Causality: High oxygen transfer prevents anaerobic fermentation and organic acid buildup, which are detrimental to E. coli growth.

  • Validation Check: The batch phase ends when a sudden DO spike (>60%) occurs, confirming the initial carbon source is completely exhausted.

Step 3: DO-Stat Fed-Batch Phase

  • Action: Initiate the DO-stat feeding program using a concentrated glycerol feed (e.g., 500 g/L). Set the feed pump to trigger when DO > 40% and stop when DO < 30%.

  • Causality: Pulsed feeding keeps the residual glycerol concentration near zero, preventing acetate overflow metabolism while sustaining high-density growth[1].

  • Validation Check: Measure extracellular acetate via HPLC; it must remain below 1.0 g/L.

Step 4: Induction & In Situ Extraction

  • Action: Upon reaching an OD600 of 40–50, lower the temperature to 25°C. Induce with 0.4 mM IPTG and add 20% (v/v) sterile dodecane. If using an IUP-engineered strain, begin continuous feeding of prenol.

  • Causality: Lower temperatures improve the folding and solubility of the geranyllinalool synthase. An optimized IPTG concentration (0.4 mM) balances soluble protein expression against metabolic burden[1]. Dodecane acts as a biocompatible organic sink to extract the toxic diterpene.

  • Validation Check: Centrifuge a 1 mL sample from the bioreactor. A clear phase separation should be visible. Analyze the upper dodecane layer via GC-MS to quantify (-)-geranyllinalool accumulation.

References

  • Chang, Haoming, et al. "Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce geranyllinalool." Microbial Cell Factories, 2024. URL:[Link]

  • Brillada, Carla, et al. "Metabolic engineering of the C16 homoterpene TMTT in Lotus japonicus through overexpression of (E,E)-geranyllinalool synthase attracts generalist and specialist predators in different manners." New Phytologist, 2013. URL:[Link]

  • Wang, Shuai, et al. "Studies on the Production of (E,E)-geranyllinalool in E. coli." Research & Reviews: Journal of Microbiology and Biotechnology, 2015. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of (-)-Geranyllinalool During Gas Chromatography

Welcome to the technical support center dedicated to the analysis of (-)-geranyllinalool. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the analysis of (-)-geranyllinalool. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this valuable diterpene alcohol during gas chromatography (GC) analysis. In this guide, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to equip you with the knowledge to ensure the scientific integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is (-)-geranyllinalool and why is its thermal degradation a significant concern in GC analysis?

A1: (-)-Geranyllinalool is a naturally occurring diterpenoid alcohol found in various plants. It is valued for its floral and woody aroma, making it a significant compound in the flavor and fragrance industries.[1] Like many terpenes, (-)-geranyllinalool is thermally labile, meaning it is susceptible to decomposition at the high temperatures typically used in gas chromatography.[2][3] This degradation can lead to the formation of artifacts, inaccurate quantification, and misinterpretation of the sample's true composition.[4][5]

Q2: What are the typical degradation products of terpene alcohols like geranyllinalool, and how can their presence in a chromatogram indicate a problem?

A2: Terpene alcohols, when subjected to thermal stress, can undergo dehydration and rearrangement reactions. For instance, the related monoterpene alcohol, linalool, is known to degrade into compounds such as β-myrcene, cis- and trans-ocimene, limonene, and terpinolene.[6] The presence of these or similar smaller, less polar compounds in your chromatogram, especially when analyzing a pure standard of (-)-geranyllinalool, is a strong indicator that thermal degradation is occurring within your GC system.[7]

Q3: What are the primary factors within a GC system that contribute to the thermal degradation of (-)-geranyllinalool?

A3: The most significant contributors to the thermal degradation of (-)-geranyllinalool during GC analysis are:

  • High Inlet Temperature: The injector port is often the first place where thermal stress occurs.[8][9] Excessively high temperatures can cause immediate degradation upon sample introduction.[3]

  • Active Sites in the Inlet and Column: Active sites, such as exposed silanol groups in the liner or on the column surface, can catalyze degradation reactions.[7][8]

  • Prolonged Residence Time in the Inlet: Techniques like splitless injection, while beneficial for trace analysis, can increase the time the analyte spends in the hot inlet, thereby increasing the risk of degradation.[2][7]

  • High Oven Temperatures: While necessary for elution, excessively high or prolonged oven temperatures can cause on-column degradation.[7]

Q4: Are there alternative analytical techniques to GC that can minimize or eliminate the risk of thermal degradation for (-)-geranyllinalool?

A4: Yes, for thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[5] HPLC separations occur in the liquid phase at or near ambient temperatures, thus avoiding the high temperatures that can cause degradation in GC.[5] However, if GC analysis is required, optimizing the method to minimize thermal stress is crucial.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the GC analysis of (-)-geranyllinalool.

Issue 1: Low or No Recovery of the (-)-Geranyllinalool Peak with the Appearance of Unexpected Earlier-Eluting Peaks.

This is a classic sign of thermal degradation occurring in the GC inlet. The parent compound is breaking down into smaller, more volatile compounds that travel through the column faster.

Root Causes & Corrective Actions
CauseDiagnostic ClueRecommended Action
Excessive Inlet Temperature The issue is more pronounced at higher injector temperatures.Reduce Inlet Temperature: Lower the injector temperature incrementally. A starting point of 200°C or even 150°C is recommended for thermally labile compounds.[5][7]
Active Sites in the System Peak tailing for polar compounds is also observed.Use Deactivated Liners and Columns: Employ a high-quality, deactivated GC inlet liner. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.[5]
Inappropriate Injection Technique The problem is worse with splitless injections.Switch to a "Cold" Injection Technique: If available, use a Cool On-Column (COC) or Programmed Temperature Vaporizer (PTV) inlet. These techniques introduce the sample at a lower temperature, minimizing thermal stress.[2][3][10][11]
Experimental Protocol: Optimizing Injection Parameters
  • Initial Assessment: Inject a known concentration of a (-)-geranyllinalool standard using your current method and record the peak area and any degradation products.

  • Temperature Reduction: Lower the injector temperature by 25°C and reinject the standard.

  • Analysis: Compare the chromatograms. Look for an increase in the (-)-geranyllinalool peak area and a decrease in the degradation peaks.

  • Iteration: Continue to reduce the injector temperature in 25°C increments until you find the lowest temperature that allows for efficient vaporization without significant degradation.

  • Consider Cold Injection: If degradation persists, switch to a cold injection technique following the manufacturer's guidelines for your instrument.[10][12]

Issue 2: Poor Peak Shape (Tailing) for (-)-Geranyllinalool.

Peak tailing for a polar compound like (-)-geranyllinalool often indicates unwanted interactions with active sites within the analytical flow path.

Root Causes & Corrective Actions
CauseDiagnostic ClueRecommended Action
Active Sites in the Inlet Liner Tailing is more pronounced for polar analytes.Use a Deactivated Liner: Ensure you are using a liner that has been chemically deactivated to mask active silanol groups. Consider a liner with glass wool to trap non-volatile matrix components.[5][8]
Column Contamination or Degradation Peak shape worsens over time with repeated injections of complex samples.Column Maintenance: Trim the first few centimeters from the front of the column to remove accumulated non-volatile residues. If the problem persists, the column may need to be replaced.
Incompatible Stationary Phase The peak shape is consistently poor even with a new column.Select an Appropriate Column: A mid-polarity column, such as one with a 50% phenyl/50% dimethylpolysiloxane stationary phase, can provide good peak shape and resolution for terpenes and cannabinoids.[8][13]
Issue 3: Inconsistent Quantification and Poor Reproducibility.

Variability in your results can stem from incomplete or inconsistent degradation, making it impossible to obtain reliable quantitative data.

Root Causes & Corrective Actions
CauseDiagnostic ClueRecommended Action
Inconsistent Thermal Degradation Relative standard deviations (%RSD) of peak areas are high.Implement Cold Injection: This is the most effective way to ensure reproducible introduction of thermally labile compounds onto the column.[2][10][11]
Sample Matrix Effects Reproducibility is worse for complex samples compared to pure standards.Optimize Sample Preparation: Use a sample preparation technique that effectively removes matrix components that could contribute to degradation or active site formation.
Derivatization (An Advanced Solution) If other methods fail, chemical modification can improve thermal stability.Consider Silylation: Derivatizing the hydroxyl group of (-)-geranyllinalool with a silylating agent (e.g., BSTFA) will create a more thermally stable and less polar compound, reducing the likelihood of degradation and improving peak shape.
Visualization of Degradation and Prevention

To better understand the processes discussed, the following diagrams illustrate the thermal degradation pathway and the principle of preventative measures.

cluster_0 High Temperature GC Inlet Geranyllinalool (-)-Geranyllinalool Degradation Thermal Degradation (Dehydration, Rearrangement) Geranyllinalool->Degradation Heat Products Degradation Products (e.g., Myrcene, Limonene) Degradation->Products

Caption: Thermal Degradation Pathway in a Hot GC Inlet.

cluster_1 Preventative Measures cluster_2 Cold Injection (e.g., Cool On-Column) cluster_3 Derivatization Cold_Injection Sample Introduced at Low Temperature Intact_Analyte Intact (-)-Geranyllinalool Enters Column Cold_Injection->Intact_Analyte Derivatization_Step Silylation Reaction Stable_Derivative Thermally Stable Derivative Derivatization_Step->Stable_Derivative

Caption: Key Strategies to Prevent Thermal Degradation.

By understanding the mechanisms of (-)-geranyllinalool degradation and implementing these targeted troubleshooting strategies, you can significantly improve the accuracy and reliability of your GC analyses.

References

  • BenchChem. (n.d.). Selecting optimal columns for gas chromatography of terpenoids.
  • Phenomenex. (2025, June 17). GC Injection Techniques Guide.
  • Labcompare.com. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes.
  • G.A.S. Gesellschaft für analytische Sensorsysteme mbH. (n.d.). TERPENE ANALYSIS IN CANNABIS.
  • Cannabis Science and Technology. (2026, January 23). DoE-Optimized GC–FID Method for Robust Terpene Profiling in Essential Oils.
  • Terpene Belt Farms. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis.
  • MDPI. (2025, June 16). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation.
  • Agilent. (n.d.). GC Inlets An Introduction.
  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS.
  • YouTube. (2025, October 4). MASTERING GAS CHROMATOGRAPH - COLD INJECTION METHOD.
  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method.
  • PubMed. (2003, February 15). Quantitative Analysis of Geraniol, Nerol, Linalool, and Alpha-Terpineol in Wine.
  • Terpene Belt Farms. (2024, March 21). Terpene Preservation: Commercial Storage Protocol Guide.
  • GL Sciences. (n.d.). Injection techniques for GC.
  • Encore Labs. (2025, July 16). Terpene Degradation in Cannabis.
  • ResearchGate. (n.d.). Mass spectrometry (MS) analysis of geranyllinalool. a MS signature of....
  • PMC. (2020, December 11). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp.
  • MDPI. (2022, April 30). Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy.
  • ResearchGate. (2003, January 29). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine.
  • American Laboratory. (2019, April 8). Quantitative Analysis of Cannabinoids in Edibles Using Thermal Desorption-GC/MS.
  • International Journal of Pharmacognosy. (2022, March 27). ANALYSIS OF ESSENTIAL OILS IN COMMERCIAL GERANIUM OIL BY USING GC-MS TECHNIQUE.
  • Thieme. (2019, January 15). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application.
  • Frontiers. (2022, October 31). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments.
  • Pure. (1991, January 1). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co.
  • BenchChem. (n.d.). Preventing thermal degradation of linalool oxide during sample preparation and analysis.
  • PMC. (2021, January 14). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin.
  • Gcms.cz. (n.d.). Determination of 59 potential Allergens in Perfumes by Comprehensive GCxGC (qMS).
  • Separation Science. (2023, December 9). Activity and Decomposition.
  • BenchChem. (n.d.). Application Note: Quantification of L-Linalool in Essential Oils using Gas Chromatography-Mass Spectrometry (GC-MS).
  • ResearchGate. (n.d.). GC/MS analysis of linalool. Linalool was detected at a retention time of 6.95 (red box) in the ethanolic LEOB.
  • Journal of the American Society of Brewing Chemists. (2015). Determination of Linalool in Different Hop Varieties Using a New Method Based on Fluidized-Bed Extraction with Gas Chromatography-Mass Spectrometry.
  • IntechOpen. (2022, April 13). Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes.
  • ACG Publications. (2010, May 10). Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities.

Sources

Optimization

resolving co-elution issues in (-)-geranyllinalool mass spectrometry analysis

Technical Support Center: Resolving (-)-Geranyllinalool Co-Elution in Mass Spectrometry Introduction Welcome to the Technical Support Center for terpene and diterpene analysis. (-)-Geranyllinalool (GL) is an acyclic dite...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving (-)-Geranyllinalool Co-Elution in Mass Spectrometry

Introduction Welcome to the Technical Support Center for terpene and diterpene analysis. (-)-Geranyllinalool (GL) is an acyclic diterpene alcohol critical to plant defense mechanisms—specifically as a precursor to the volatile C16-homoterpene TMTT [1]—and a valuable compound in the fragrance and pharmaceutical industries. However, quantifying GL via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously challenging. Its structural similarity to other diterpenes (e.g., nerolidol, springene) and its presence in complex matrices (e.g., as hydroxygeranyllinalool diterpene glycosides in Nicotiana species) frequently lead to severe co-elution and ion suppression.

This guide provides authoritative, field-proven troubleshooting strategies to resolve these co-elution issues, ensuring high-fidelity analytical validation.

SECTION 1: Core Troubleshooting FAQs

Q1: Why does (-)-geranyllinalool frequently co-elute with other diterpenes in standard 1D GC-MS, and how can I resolve this? The Causality: (-)-Geranyllinalool and its isomers (such as nerolidol and springene) share identical molecular weights and highly similar boiling points. On standard non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane), separation relies almost entirely on dispersion forces, which are insufficient to resolve these subtle structural variations. The Solution: Increase the theoretical plate count by utilizing a longer, high-resolution capillary column (e.g., 60 meters instead of the standard 30 meters) coupled with a highly optimized, shallow temperature ramp [4]. Alternatively, switch to a polar stationary phase (e.g., PEG/Wax). The polar phase engages in hydrogen bonding with the tertiary hydroxyl group of GL, selectively retarding its elution compared to hydrocarbon isomers like springene.

Q2: How can I eliminate matrix suppression and co-elution when analyzing geranyllinalool glycosides (HGL-DTGs) in plant extracts via LC-MS/MS? The Causality: Plant extracts contain thousands of secondary metabolites. Standard 1D Reversed-Phase Liquid Chromatography (RPLC) lacks the peak capacity to separate complex HGL-DTG conjugation isomers from bulk matrix components, leading to co-elution and subsequent ionization suppression in the Electrospray Ionization (ESI) source. The Solution: Implement Heart-Cutting Two-Dimensional Liquid Chromatography (2D-LC-MS/MS). By using a primary column (e.g., Cyano phase) to separate bulk interferences and "cutting" only the unresolved GL-glycoside fraction onto a trap column, you can refocus the analytes onto a secondary column (e.g., C18) with orthogonal selectivity prior to MS/MS detection [2].

Q3: What specific diagnostic ions should I monitor to confirm (-)-geranyllinalool when chromatographic resolution is incomplete? The Causality: In GC-Electron Ionization (EI)-MS, diterpene alcohols undergo extensive fragmentation of their hydrocarbon backbones, yielding non-specific low-mass ions (m/z 69, 71, 93). The molecular ion (m/z 290) is often entirely absent. The Solution: In LC-ESI(+)-MS/MS analysis of GL-derivatives, rely on the highly specific aglycone mass fragment at m/z 271.24 [3]. In GC-MS, monitor the abundance ratio of m/z 71 (resulting from cleavage at the tertiary alcohol) versus m/z 69. A higher 71/69 ratio is diagnostic for tertiary alcohols like GL and nerolidol compared to primary alcohols or pure hydrocarbons.

SECTION 2: Validated Experimental Protocols

Protocol 1: High-Resolution GC-MS Method for Geranyllinalool and Isomers This self-validating protocol maximizes theoretical plates to resolve GL from closely related diterpenes [4].

  • Column Preparation: Install a high-resolution HP-5MS capillary column (60 m length × 0.25 mm internal diameter × 0.25 μm film thickness).

  • Sample Injection: Inject 1 μL of the organic extract in splitless mode. Maintain the injector temperature at 250°C.

  • Optimized Temperature Program:

    • Hold at 60°C for 2 minutes.

    • Ramp at 8°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Detection: Operate the quadrupole MS in EI mode (70 eV). Set the scan range from m/z 50 to 350.

  • Self-Validation Check: Inject a mixed standard of (-)-geranyllinalool and nerolidol. Baseline resolution ( Rs​≥1.5 ) must be achieved. If Rs​<1.5 , decrease the ramp rate to 5°C/min between 150°C and 220°C.

Protocol 2: Heart-Cutting 2D-LC-MS/MS for HGL-DTGs This workflow eliminates matrix suppression by orthogonally separating co-eluting plant metabolites [2].

  • First Dimension (1D) Separation: Inject the sample onto a Cyano column using a methanol/water gradient.

  • Heart-Cutting: Program the 6-port switching valve to actuate exactly at the predetermined retention time window where the HGL-DTG fraction co-elutes with matrix interferences.

  • Analyte Trapping: Divert the cut fraction onto a trap column. Use an auxiliary pump to deliver online aqueous dilution, ensuring the analytes focus sharply at the head of the trap column without breakthrough.

  • Second Dimension (2D) Separation: Switch the valve to elute the trapped analytes onto a secondary RPLC C18 column using an optimized gradient.

  • Tandem MS Detection: Detect the isolated analytes using Multiple Reaction Monitoring (MRM) in ESI(+) mode, specifically targeting the m/z 271.24 aglycone fragment[3].

  • Self-Validation Check: Monitor the effluent from the trap column during the loading phase; the absence of the m/z 271.24 signal confirms 100% trapping efficiency.

SECTION 3: Quantitative Data Summaries

Table 1: Chromatographic and MS Parameters for Geranyllinalool and Common Interferences

Analyte / Matrix CompoundMolecular WeightGC-MS Diagnostic Ions (m/z)LC-MS/MS ESI(+) Precursor ProductPrimary Co-Elution Risk Factor
(-)-Geranyllinalool 290.48 g/mol 71, 69, 93, 121[M+H]+ 271.24Baseline reference
Nerolidol 222.37 g/mol 71, 69, 93N/A (Poor ESI ionization)Homologous structural similarity
Springene 272.47 g/mol 69, 81, 95N/AIdentical boiling point range
HGL-DTG 1170.5 b 1171.5 g/mol N/A (Non-volatile)1188.5[M+NH4]+ 271.24Isobaric plant matrix interferences

SECTION 4: Visualizations

Biosynthesis GGPP GGPP (Precursor) GES GES Enzyme (Synthesis) GGPP->GES Isomers Isomers/Interferences (Nerolidol, Springene) GGPP->Isomers  Alternative Pathways   GL (-)-Geranyllinalool (Target Analyte) GES->GL  Allylic Rearrangement   TMTT TMTT (Degradation Product) GL->TMTT  Oxidative Degradation   Isomers->GL  Co-elution Risk  

Figure 1: Biosynthetic pathway of geranyllinalool and the analytical risk of isomer co-elution.

HeartCutting Sample Complex Plant Extract Dim1 1D LC Column (Cyano Phase) Sample->Dim1 Valve 6-Port Heart-Cutting Valve Dim1->Valve Waste Matrix Waste Valve->Waste  Bulk Matrix   Trap Trap Column (Enrichment) Valve->Trap  Target Fraction   Dim2 2D LC Column (C18 Phase) Trap->Dim2 MS Tandem MS (MRM) m/z 271.24 Dim2->MS

Figure 2: Heart-cutting 2D-LC-MS/MS workflow for resolving complex matrix co-elution.

References

  • Herde, M., et al. "Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT." The Plant Cell, 2008. Available at: 1

  • "Analysis of 17-Hydroxygeranyllinalool Diterpene Glycosides in Nicotiana tabacum by Using Heart-Cutting 2D-LC Coupled with Tandem MS Technique." ResearchGate, 2022. Available at: 2

  • "Detailed Profiling of 17-Hydroxygeranyllinalool Diterpene Glycosides from Nicotiana Species Reveals Complex Reaction Networks of Conjugation Isomers." PMC, 2024. Available at: 3

  • "Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce geranyllinalool." PMC, 2024. Available at:4

Sources

Reference Data & Comparative Studies

Validation

Phylogenetic Comparison of Geranyllinalool Synthases Across Angiosperm Lineages

As a Senior Application Scientist specializing in terpene biochemistry and metabolic engineering, I frequently evaluate enzyme candidates for the heterologous production of high-value specialized metabolites. One of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in terpene biochemistry and metabolic engineering, I frequently evaluate enzyme candidates for the heterologous production of high-value specialized metabolites. One of the most fascinating targets in plant defense pathways is geranyllinalool synthase (GLS) .

GLS catalyzes the conversion of the C20 precursor geranylgeranyl diphosphate (GGPP) into the tertiary alcohol (E,E)-geranyllinalool. This molecule is the obligate precursor to TMTT (4,8,12-trimethyltrideca-1,3,7,11-tetraene), a volatile C16-homoterpene emitted by plants to attract natural predators of herbivores[1],[2]. Understanding the evolutionary divergence and kinetic properties of GLS variants across angiosperms is critical for engineering robust, self-validating defense traits in crops or optimizing microbial cell factories for diterpene production.

This guide provides an in-depth phylogenetic and biochemical comparison of GLS enzymes across basal dicots, eudicots, and monocots, alongside verified protocols for their characterization.

Phylogenetic Framework: The Ancient Origins of GLS

Terpene synthases (TPS) are categorized into several clades. While primary metabolism diterpene synthases (like kaurene synthases involved in gibberellin biosynthesis) are highly conserved, defensive diterpene synthases exhibit complex evolutionary trajectories.

Phylogenetic analyses reveal that the GLS subclade diverged from the rest of the TPS-e/f clade before the evolutionary split between gymnosperms and angiosperms[1]. This makes GLS activity an ancient ancestral function. Interestingly, while most characterized GLSs (from Solanaceae, Brassicaceae, and basal dicots) belong to the TPS-e/f clade, certain Fabaceae species (Medicago truncatula) utilize GLSs belonging to the TPS-g clade , indicating a remarkable instance of convergent evolution[1].

Phylogeny A Ancestral Terpene Synthase B TPS-e/f Clade (Conserved) A->B C TPS-g Clade (Divergent) A->C D Kaurene Synthases (Primary Metabolism) B->D E GLS Subclade (Defense Metabolism) B->E H Fabaceae GLSs (Convergent Evolution) C->H F Basal Dicots (Laurus nobilis LnTPS3) E->F G Eudicots (AtGLS, SlGLS, NaGLS) E->G

Caption: Phylogenetic divergence of angiosperm GLSs showing TPS-e/f and TPS-g clades.

Comparative Kinetic and Expression Profiling

When selecting a GLS for metabolic engineering, you must evaluate its subcellular localization, substrate affinity ( Km​ ), and transcriptional regulation. Unlike typical diterpene synthases which are plastidial, several TPS-e/f GLSs lack a plastid transit peptide and localize to the cytosol or endoplasmic reticulum (ER)[2].

The table below synthesizes the biochemical parameters of characterized GLSs across distinct lineages:

Enzyme VariantPlant SpeciesAngiosperm LineageTPS CladeSubcellular LocalizationSubstrate Affinity ( Km​ for GGPP)Transcriptional Induction Profile
AtGLS (TPS04) Arabidopsis thalianaEudicot (Brassicaceae)TPS-e/fCytosol / ERN/AJasmonic Acid (JA), Alamethicin, Herbivory[2]
SlGLS (TPS46) Solanum lycopersicumEudicot (Solanaceae)TPS-e/fCytosol / ER18.7 µMMethyl Jasmonate (MeJA), Alamethicin[1]
NaGLS Nicotiana attenuataEudicot (Solanaceae)TPS-e/fCytosol / ERN/AConstitutive (Leaves/Flowers), MeJA-inducible[1]
LnTPS3 Laurus nobilisBasal Dicot (Lauraceae)TPS-e/fCytosol / ERN/A (4x higher efficiency than FPP)Constitutive (Leaves)[3]
MtGLS Medicago truncatulaEudicot (Fabaceae)TPS-gPlastidialN/AHerbivory[1]
Mechanistic Insight: Substrate Promiscuity

Why do we routinely test both GGPP (C20) and farnesyl diphosphate (FPP, C15) during in vitro assays? Terpene synthases often exhibit promiscuity. The basal dicot enzyme LnTPS3 and the tomato enzyme SlGLS both retain weak nerolidol synthase activity when exposed to FPP[1],[3]. However, calculating the specificity constant ( kcat​/Km​ ) reveals that LnTPS3 is 4-fold more efficient with GGPP, and SlGLS is 55-fold more efficient with GGPP, definitively assigning their primary physiological role as geranyllinalool synthases[1],[3].

The TMTT Biosynthetic & Signaling Pathway

The conversion of GGPP to TMTT is a multi-step process tightly regulated by the octadecanoid/jasmonic acid (JA) signaling cascade. Upon herbivore attack, the plant upregulates GLS transcription, driving the accumulation of (E,E)-geranyllinalool, which is subsequently cleaved via oxidative degradation to form the volatile TMTT[2].

Pathway Elicitor Herbivory / Alamethicin JA Jasmonic Acid Signaling Elicitor->JA Gene GLS Expression (Cytosol/ER) JA->Gene GL (E,E)-Geranyllinalool Gene->GL Enzyme GGPP GGPP (C20) GGPP->GL GLS TMTT TMTT (C16) GL->TMTT Oxidation Defense Predator Attraction TMTT->Defense Emission

Caption: Biosynthetic and signaling pathway of TMTT from GGPP via geranyllinalool.

Experimental Protocols for GLS Characterization

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for characterizing GLS variants. Every step is designed as a self-validating system to eliminate false positives caused by endogenous plant background noise or non-specific enzyme activity.

Protocol A: In Vitro Biochemical Enzyme Assay

This protocol determines the catalytic efficiency and substrate specificity of the recombinant GLS.

  • Recombinant Expression: Clone the full-length open reading frame (ORF) of the putative GLS (lacking the transit peptide, if applicable) into an E. coli expression vector (e.g., pASK-IBA7 or pET28a). Induce expression at 18°C overnight using IPTG or anhydrotetracycline to prevent the formation of insoluble inclusion bodies.

  • Affinity Purification: Purify the recombinant protein using Ni-NTA agarose chromatography. Causality Check: Always run an SDS-PAGE gel to confirm a single band at the expected molecular weight (~65-70 kDa) to ensure no co-purification of native E. coli phosphatases that could degrade the diphosphate substrates.

  • Enzyme Incubation: In a 1 mL glass vial, combine 10 µg of purified enzyme with 20 µM of GGPP (or FPP for promiscuity testing) in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT, and 10 mM MgCl2​ . Causality Check: Mg2+ or Mn2+ divalent cations are strictly required to coordinate the cleavage of the diphosphate group.

  • Volatile Extraction: Overlay the reaction with 500 µL of hexane and incubate at 30°C for 1 hour. Vortex vigorously to partition the hydrophobic geranyllinalool into the organic phase.

  • GC-MS Analysis: Inject 1 µL of the hexane layer into a Gas Chromatograph-Mass Spectrometer. Compare the retention time and mass fragmentation pattern (m/z) against an authentic (E,E)-geranyllinalool standard.

Protocol B: In Planta Volatile Profiling via Elicitation

This protocol validates the physiological role of the GLS gene in the native plant or a heterologous host.

  • Elicitation: Treat detached leaves of the target plant (e.g., wild-type vs. tps04 knockout mutants) with a 10 µg/mL solution of Alamethicin. Causality Check: Why Alamethicin? This pore-forming fungal peptide cleanly mimics the membrane depolarization of insect chewing, activating the octadecanoid/JA pathway without the physical and biological variability of live herbivore assays[2].

  • Volatile Collection: Place the elicited leaves in a sealed glass chamber. Insert a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) into the headspace for 2 hours at room temperature to adsorb emitted VOCs.

  • Thermal Desorption & GC-MS: Thermally desorb the SPME fiber directly in the GC injection port at 250°C. Quantify the peaks corresponding to (E,E)-geranyllinalool and TMTT. The complete absence of these peaks in knockout lines confirms the in vivo function of the gene[2].

References

  • Falara, V., Akhtar, T. A., Nguyen, T. T. H., Spyropoulou, E. A., Bleeker, P. M., Schauvinhold, I., Matsuba, Y., Bonini, M. E., Schilmiller, A. L., Last, R. L., & Pichersky, E. (2014). "Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds." Plant Physiology, 166(1), 428-441. URL:[Link]

  • Herde, M., Gärtner, K., Köllner, T. G., Fode, B., Boland, W., Gershenzon, J., Gatz, C., & Tholl, D. (2008). "Identification and regulation of TPS04/GES, an Arabidopsis geranyllinalool synthase catalyzing the first step in the formation of the insect-induced volatile C16-homoterpene TMTT." The Plant Cell, 20(4), 1152-1168. URL:[Link]

  • Yahyaa, M., Matsuba, Y., Brandt, W., Doron-Faigenboim, A., Bar, E., McClain, A., Davidovich-Rikanati, R., Lewinsohn, E., Pichersky, E., & Ibdah, M. (2015). "Identification, Functional Characterization, and Evolution of Terpene Synthases from a Basal Dicot." Plant Physiology, 169(3), 1683-1697. URL:[Link]

Sources

Comparative

A Comparative Guide: Chemical Synthesis vs. Microbial Metabolic Engineering for (-)-Geranyllinalool Production

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Yield optimization, stereochemical control, and scalable production methodologies. Executive Summary (-)-Geranyllinalool is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Yield optimization, stereochemical control, and scalable production methodologies.

Executive Summary

(-)-Geranyllinalool is a highly valued C20 diterpene alcohol known for its floral and woody aroma, its role as a critical insect semiochemical, and its application as a pharmaceutical intermediate for drugs such as teprenone[1]. Historically, acquiring pure (-)-geranyllinalool relied on either low-yield plant extraction or complex, multi-step chemical synthesis. However, recent breakthroughs in synthetic biology have positioned microbial metabolic engineering as a highly competitive, sustainable alternative.

This guide provides an objective, data-driven comparison of traditional chemical synthesis versus advanced microbial metabolic engineering, detailing the causality behind experimental choices and providing self-validating protocols for both approaches.

Mechanistic Overview & Causality

The Chemical Synthesis Paradigm

Chemical synthesis of geranyllinalool typically utilizes (E)-nerolidol or citramalic acid as starting materials. Because geranyllinalool possesses a chiral center at C3, synthesizing a specific enantiomer—such as the naturally occurring (-)-geranyllinalool—requires a "chiral pool" approach. By starting with enantiopure (S)-citramalic acid and coupling it with a C10 synthon like geranyl bromide, chemists can force absolute stereocontrol[2]. Causality: The multi-step nature (protection, oxidation, halogenation, cross-coupling) is necessitated by the high reactivity of the intermediate double bonds, requiring strict protecting group chemistry to prevent unwanted side reactions.

The Microbial Metabolic Engineering Paradigm

Microbial production leverages cell factories (e.g., Escherichia coli) to biosynthesize geranyllinalool from simple carbon sources. The native methylerythritol phosphate (MEP) pathway often fails to supply sufficient isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) due to tight allosteric regulation. Causality: To circumvent this bottleneck, modern strategies introduce an artificial Isopentenol Utilization Pathway (IUP) . By feeding exogenous prenol, the IUP bypasses native regulatory feedback, directly phosphorylating prenol into IPP/DMAPP. A heterologous geranylgeranyl diphosphate synthase (GGPPS) condenses these into GGPP, which is finally cyclized by a plant-derived geranyllinalool synthase (GES)[1].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both methodologies based on recent empirical data.

Performance MetricChemical Synthesis (Chiral Pool)Microbial Metabolic Engineering (IUP)
Primary Precursors (S)-Citramalic acid, Geranyl bromideGlucose, Prenol (exogenous feeding)
Process Complexity 7 discrete reaction steps1-step fermentation (post-strain design)
Stereoselectivity High (dependent on precursor purity)Absolute (enzyme-directed stereocontrol)
Maximum Reported Yield ~52% overall theoretical yield[2]2.06 g/L in a 5-L fed-batch fermenter[1]
Environmental Impact High (requires organic solvents, metals)Low (aqueous media, renewable carbon)
Scalability Limited by reagent cost and safetyHigh (standard industrial bioreactors)

Deep-Dive: Chemical Synthesis Route

Workflow Visualization

ChemSynth A (S)-Citramalic Acid (Chiral Pool) B Protection & Functionalization A->B Steps 1-3 D Cu-Mediated Cross-Coupling B->D Intermediate C Geranyl Bromide (C10 Synthon) C->D Alkylation E Deprotection & Purification D->E Step 6 F (-)-Geranyllinalool (Target) E->F Step 7 (GC-MS)

Fig 1. Seven-step chemical synthesis of (-)-geranyllinalool utilizing a chiral pool strategy.

Self-Validating Protocol: 7-Step Synthesis from Citramalic Acid

Based on the foundational methodology for establishing absolute configurations[2].

  • Chiral Protection: React (S)-citramalic acid with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form a protected acetonide intermediate. Causality: Protects the delicate 1,2-diol system during subsequent aggressive reduction steps.

  • Reduction & Oxidation: Reduce the carboxylic acid moiety using LiAlH₄, followed by Swern oxidation to yield the corresponding aldehyde.

  • Alkyne Conversion: Convert the aldehyde to a terminal alkyne via the Corey-Fuchs reaction (using CBr₄ and PPh₃, followed by n-BuLi).

  • Cross-Coupling (The Critical Step): Utilize a cuprate-mediated carbometallation. React the terminal alkyne with a carefully prepared 2-thienyl(vinyl)cuprate at -70 °C, and introduce geranyl bromide. Causality: The cuprate ensures highly regioselective C-C bond formation without isomerizing the geranyl double bonds.

  • Deprotection: Remove the acetonide protecting group using mild acidic conditions (e.g., Dowex 50W-X8 resin in methanol) to prevent dehydration of the tertiary alcohol.

  • Analytical Validation (Self-Validation System):

    • GC-MS: Confirm the molecular ion mass (m/z 290.26).

    • Chiral GC: Inject the purified sample onto a cyclosil-B β-cyclodextrin chiral capillary column to validate enantiomeric excess (e.e. >98%). If the (R)-enantiomer peak is detected, the protection step in Step 1 was compromised.

Deep-Dive: Microbial Metabolic Engineering Route

Workflow Visualization

Biosynth Prenol Prenol (Exogenous Feeding) IUP Isopentenol Utilization Pathway (IUP kinases) Prenol->IUP Cellular Uptake IPP IPP / DMAPP (Universal Precursors) IUP->IPP ATP-dependent phosphorylation GGPPS GGPP Synthase (GGPPS) IPP->GGPPS Condensation GGPP GGPP (C20 Intermediate) GGPPS->GGPP GES Geranyllinalool Synthase (GES) GGPP->GES Cyclization Product (-)-Geranyllinalool (Two-Phase Extraction) GES->Product Secretion

Fig 2. Microbial metabolic engineering via the Isopentenol Utilization Pathway (IUP).

Self-Validating Protocol: Fed-Batch Fermentation in E. coli

Based on optimized high-titer IUP engineering studies[1],[3].

  • Plasmid & Strain Construction: Co-transform E. coli (e.g., BL21 or C41) with two plasmids: one harboring the IUP genes and a highly active GGPPS, and a second harboring a codon-optimized geranyllinalool synthase (GES) from Arabidopsis thaliana (AtGES) or Tripterygium wilfordii.

  • Seed Culture & Inoculation: Cultivate the engineered strain in Terrific Broth (TB) medium containing appropriate antibiotics at 37 °C until OD600 reaches 0.6–0.8. Inoculate a 5-L bioreactor containing 3 L of fermentation medium.

  • Induction & Precursor Feeding:

    • When OD600 reaches 30, induce protein expression with 0.4 mM IPTG. Causality: 0.4 mM is the empirically determined sweet spot; higher concentrations lead to inclusion body formation and metabolic burden[1].

    • When OD600 reaches 50, initiate feeding of prenol at 2.5 g/L. Replenish prenol every 48 hours.

  • Two-Phase In Situ Extraction: Add an organic overlay (e.g., 10-20% v/v isopropyl myristate) to the bioreactor. Causality: Geranyllinalool is toxic to E. coli at high concentrations. The organic phase acts as a continuous sink, shifting the thermodynamic equilibrium toward product formation and protecting cell viability.

  • Analytical Validation (Self-Validation System):

    • Sampling: Extract the organic phase every 6 hours post-induction.

    • Quantification: Analyze via GC-FID using an internal standard (e.g., nonanol). Calculate the prenol conversion rate (target: ~32.6%) and final titer (target: >2.0 g/L)[1]. If acetic acid accumulation exceeds 5 g/L during fermentation, adjust the glucose feeding rate, as acetate toxicity will severely inhibit specific growth and GES activity.

Strategic Recommendations

For analytical standards and absolute structural elucidation , chemical synthesis via the chiral pool method remains the gold standard, as it allows for the deliberate construction of specific stereocenters to verify natural product configurations.

However, for commercial, pharmaceutical, and fragrance applications , microbial metabolic engineering is vastly superior. The integration of the Isopentenol Utilization Pathway (IUP) has solved the historical IPP/DMAPP precursor bottleneck. By utilizing a two-phase fed-batch fermentation system, researchers can now achieve unprecedented titers (upwards of 2.06 g/L) with absolute stereochemical fidelity, eliminating the need for toxic heavy metal catalysts and complex downstream chiral resolutions.

References

  • - Microbial Cell Factories, 2024. 2. - Collection of Czechoslovak Chemical Communications, 2002. 3. - Research & Reviews: Journal of Microbiology and Biotechnology, 2015.

Sources

Validation

A Comparative Guide to Validating (-)-Geranyllinalool as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of (-)-geranyllinalool on the quorum sensing (QS) systems of Pse...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of (-)-geranyllinalool on the quorum sensing (QS) systems of Pseudomonas aeruginosa. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing novel anti-virulence compounds.

The Strategic Imperative: Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired antibiotic resistance and its ability to form resilient biofilms.[1][2] This recalcitrance is largely orchestrated by a sophisticated cell-to-cell communication network known as quorum sensing (QS).[2] Rather than directly killing the bacterium, which imposes strong selective pressure for resistance, inhibiting QS offers an "anti-virulence" strategy. This approach aims to disarm the pathogen, rendering it more susceptible to host immune clearance and conventional antibiotics.

P. aeruginosa employs a complex, hierarchical QS network composed of at least three primary systems: las, rhl, and pqs.[3][4]

  • The las System: Often considered the master regulator, the las system is initiated by the LasR receptor binding its cognate autoinducer, 3-oxo-C12-HSL, synthesized by LasI.[5][6] This complex activates the expression of numerous virulence genes, including those for elastase (lasB) and alkaline protease, and also positively regulates the rhl and pqs systems.[3][7]

  • The rhl System: This system is controlled by the RhlR receptor and its autoinducer, C4-HSL, produced by RhlI.[8] The rhl system governs the production of virulence factors such as pyocyanin, rhamnolipids, and the LasA protease.[9][10]

  • The pqs System: This system utilizes quinolone-based signals, such as the Pseudomonas Quinolone Signal (PQS), which are synthesized by enzymes encoded by the pqsABCDE operon.[11] The PqsR (also known as MvfR) receptor is the key transcriptional regulator of this system, which integrates with the las and rhl pathways to fine-tune virulence gene expression.[12][13]

(-)-Geranyllinalool, a diterpenoid alcohol, represents a class of natural compounds with potential as QS inhibitors (QSIs). Its structural analog, geraniol, has demonstrated the ability to attenuate P. aeruginosa virulence by inhibiting all three QS systems.[14][15][16] This guide establishes the experimental pathway to validate these effects for (-)-geranyllinalool, comparing its efficacy against established benchmarks.

G cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System cluster_virulence Virulence Factors LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 synthesizes LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates Elastase Elastase (lasB) LasR->Elastase Biofilm Biofilm Formation LasR->Biofilm AHL1->LasR activates RhlI RhlI AHL2 C4-HSL RhlI->AHL2 synthesizes Pyocyanin Pyocyanin RhlR->Pyocyanin Rhamnolipids Rhamnolipids RhlR->Rhamnolipids RhlR->Biofilm AHL2->RhlR activates PqsA_E PqsA-E PQS_mol PQS PqsA_E->PQS_mol synthesizes PqsR->RhlR modulates PqsR->Biofilm PQS_mol->PqsR activates

Figure 1: The hierarchical quorum sensing network in P. aeruginosa.

A Validated Workflow for QSI Characterization

A systematic, multi-pillar approach is essential to move from initial hit identification to a validated lead compound. The following workflow ensures that observed effects are directly attributable to QS inhibition and translate to a meaningful reduction in pathogenicity.

Figure 2: Experimental workflow for validating a QS inhibitor.
Pillar 0: The Foundational Control - Assessing Growth Inhibition

Causality: Before any QSI validation, it is critical to determine the compound's effect on bacterial growth. A reduction in virulence factor production or biofilm formation is meaningless if the compound is simply killing the bacteria or inhibiting its growth (bacteriostatic effects). True QSIs modulate gene expression at sub-inhibitory concentrations.

Protocol: Broth Microdilution Growth Curve Analysis

  • Preparation: Grow an overnight culture of P. aeruginosa PAO1 in Luria-Bertani (LB) broth at 37°C with shaking.

  • Inoculum: Dilute the overnight culture 1:100 into fresh LB broth.

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted culture to wells containing 100 µL of LB with two-fold serial dilutions of (-)-geranyllinalool. Ensure final concentrations bracket the range intended for QSI assays. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gentamicin).

  • Incubation and Reading: Incubate the plate at 37°C in a plate reader with intermittent shaking. Measure the optical density at 600 nm (OD600) every 30 minutes for 24 hours.

  • Analysis: Plot OD600 versus time. The concentrations of (-)-geranyllinalool used in subsequent QSI assays must not significantly inhibit growth rate or final bacterial density.[15]

Pillar 1: Direct Target Engagement - QS Reporter Strain Assays

Causality: Reporter strains provide a direct, quantifiable readout of a specific QS circuit's activity. These strains contain a fusion of a QS-responsive promoter (e.g., lasI, rhlA, pqsA) to a reporter gene like lacZ (encoding β-galactosidase), gfp (Green Fluorescent Protein), or lux (luciferase).[13][17][18] A reduction in reporter signal in the presence of the compound indicates specific inhibition of that pathway.

General Protocol: Reporter Gene Assay

  • Culture Prep: Grow the appropriate reporter strain (e.g., P. aeruginosa PAO1 pqsA-gfp) overnight at 37°C in LB broth with appropriate antibiotics for plasmid maintenance.

  • Assay Setup: Dilute the culture 1:100 in fresh LB. In a 96-well plate (black plates for fluorescence/luminescence), add the diluted culture to wells containing serial dilutions of (-)-geranyllinalool at sub-inhibitory concentrations.

  • Induction (if necessary): For some systems, especially when using heterologous hosts like E. coli, an exogenous autoinducer must be added to activate the system.[18]

  • Incubation: Incubate at 37°C for a defined period (e.g., 8-16 hours), allowing for QS activation and reporter expression.

  • Measurement: Measure the reporter signal (fluorescence, luminescence, or β-galactosidase activity via ONPG assay) and the OD600 to normalize for cell density.

  • Analysis: Calculate the normalized reporter activity (e.g., RFU/OD600). Plot the percent inhibition against the compound concentration to determine the IC50 value.

Comparative Data Table 1: QS Circuit Inhibition (IC50 Values)

CompoundLasR Inhibition IC50 (µM)RhlR Inhibition IC50 (µM)PqsR Inhibition IC50 (µM)
(-)-Geranyllinalool [Experimental Value][Experimental Value][Experimental Value]
Furanone C-30 (Control)~10> 100Not Reported
mBTL (Control)[19]PartialPartialNot Reported
Vehicle (DMSO)No InhibitionNo InhibitionNo Inhibition
Pillar 2: Phenotypic Consequence - Virulence Factor Inhibition

Causality: Demonstrating that target engagement (Pillar 1) translates into a reduction of harmful secreted products is the critical next step. We will assess key virulence factors controlled by the las and rhl systems.

Protocol 2.1: Elastase (LasB) Activity Assay

  • Rationale: LasB is a major protease whose expression is tightly controlled by the las system.[7] Its activity can be measured using Elastin-Congo Red (ECR) as a substrate.

  • Culture: Grow P. aeruginosa PAO1 for 18-24 hours at 37°C in LB broth with and without (-)-geranyllinalool.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes. Collect the cell-free supernatant.

  • Assay: Add 100 µL of supernatant to 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of ECR.

  • Incubation: Incubate at 37°C with shaking for 3-6 hours.

  • Quantification: Pellet the insoluble ECR by centrifugation. Measure the absorbance of the supernatant at 495 nm. A lower absorbance indicates less elastase activity.

Protocol 2.2: Pyocyanin Quantification Assay

  • Rationale: Pyocyanin is a blue, redox-active toxin regulated primarily by the rhl and pqs systems.[20] It is responsible for much of the tissue damage in P. aeruginosa infections.[20][21]

  • Culture: Grow P. aeruginosa PAO1 in 5 mL of LB broth with and without (-)-geranyllinalool at 37°C for 24 hours.

  • Extraction: Transfer 3 mL of the culture supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

  • Re-extraction: Transfer 1 mL of the chloroform layer to a new tube. Add 0.5 mL of 0.2 N HCl. Vortex vigorously. The pyocyanin will move to the upper, pink aqueous phase.

  • Quantification: Measure the absorbance of the top aqueous layer at 520 nm. Calculate the concentration using the molar extinction coefficient.[22]

Comparative Data Table 2: Virulence Factor Inhibition at Sub-MIC

Compound (at 0.5x MIC)Elastase Activity (% Inhibition)Pyocyanin Production (% Inhibition)
(-)-Geranyllinalool [Experimental Value][Experimental Value]
Geraniol (Control)[14]SignificantSignificant
Vehicle (DMSO)0%0%
Pillar 3: Collective Behavior Disruption - Biofilm Inhibition

Causality: Biofilm formation is a key QS-regulated phenotype that contributes to antibiotic tolerance and chronic infections.[1] The crystal violet assay is a standard method to quantify the effect of a compound on the initial attachment and formation of static biofilms.[23][24]

Protocol: Crystal Violet Biofilm Assay

  • Inoculation: Dilute an overnight culture of P. aeruginosa PAO1 1:100 into fresh LB medium.

  • Treatment: In a 96-well non-tissue-culture-treated plate, add 100 µL of the diluted culture to wells containing 100 µL of LB with serial dilutions of (-)-geranyllinalool.

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours.

  • Washing: Discard the planktonic culture and gently wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[24]

  • Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water is clear. Dry the plate.

  • Quantification: Solubilize the bound dye by adding 125 µL of 30% acetic acid to each well. Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-590 nm.[24][25]

Comparative Data Table 3: Biofilm Inhibition

CompoundBiofilm MBIC50 (µM)
(-)-Geranyllinalool [Experimental Value]
6-Gingerol (Control)[26]~50
Vehicle (DMSO)No Inhibition
Pillar 4: Proving Efficacy in a Host Context - In Vivo Models

Causality: Positive results from in vitro assays are promising, but efficacy must be demonstrated in a living system where host-pathogen interactions are at play. The Caenorhabditis elegans model is an excellent first-pass in vivo screen due to its high throughput and ethical considerations.

Protocol: C. elegans Fast Killing Assay

  • Rationale: P. aeruginosa can kill C. elegans through a QS-dependent infection process. An effective QSI will protect the nematodes, increasing their survival.[19]

  • Lawn Preparation: Spread a 10 µL culture of P. aeruginosa PAO1 onto slow-killing (SK) agar plates containing the desired concentration of (-)-geranyllinalool or vehicle control. Incubate for 24 hours at 37°C to establish the bacterial lawn.

  • Worm Synchronization: Prepare a population of age-synchronized L4-stage nematodes.

  • Infection: Transfer 20-30 L4 worms to the center of the bacterial lawns.

  • Incubation & Scoring: Incubate plates at 25°C. Score the number of living and dead worms every 12-24 hours. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Analysis: Generate Kaplan-Meier survival curves and compare the survival of worms on treated lawns versus control lawns using a log-rank test.

G Start In Vitro Data Shows Potent QSI Activity Decision1 Need for High-Throughput Screening? Start->Decision1 Model_CE C. elegans Model (Survival Assay) Decision1->Model_CE Yes Model_Murine Murine Model (Lung/Wound Infection) Decision1->Model_Murine No, move to vertebrate model Decision2 Data Supports Further Preclinical Development? Model_CE->Decision2 Model_Murine->Decision2 End Advance to Toxicology & PK/PD Studies Decision2->End Yes

Figure 3: Decision tree for selecting an appropriate in vivo validation model.

Synthesizing the Evidence: A Final Comparison

The ultimate validation of (-)-geranyllinalool rests on its performance across all pillars of this experimental framework. A successful candidate will exhibit potent, specific inhibition of QS circuits at sub-inhibitory concentrations, leading to a measurable decrease in key virulence factors and biofilm formation, and culminating in a protective effect in a relevant in vivo model.

Summary Data Table 4: Overall Performance of (-)-Geranyllinalool vs. Controls

Metric(-)-GeranyllinaloolGeraniol (Analogue)mBTL (Control)
Growth MIC (µg/mL) [Value]~9000[15]Non-bactericidal
LasR IC50 (µM) [Value]Inhibits[14]Partial Inhibition[19]
RhlR IC50 (µM) [Value]Inhibits[14]Partial Inhibition[19]
Pyocyanin Inhibition [Value]Yes[15]Yes[19]
Biofilm Inhibition [Value]Yes[15]Yes[19]
C. elegans Protection [Value]Not ReportedYes[19]

Conclusion and Future Directions

This guide outlines a rigorous, logic-driven pathway to validate the quorum sensing inhibitory properties of (-)-geranyllinalool against P. aeruginosa. By systematically progressing through assessments of growth effects, direct target modulation, phenotypic virulence, and in vivo efficacy, researchers can build a compelling, data-backed case for its development. Positive results from this comprehensive evaluation would strongly support advancing (-)-geranyllinalool to the next stages of preclinical development, including mechanism of action deconvolution, toxicity profiling, and pharmacokinetic/pharmacodynamic studies in more advanced mammalian models.[27]

References

  • Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019, August 28). ASM Press. Retrieved March 25, 2026, from [Link]

  • Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. (2019, April 24). MDPI. Retrieved March 25, 2026, from [Link]

  • Microtiter Dish Biofilm Formation Assay - PMC. (2011, January 30). NIH. Retrieved March 25, 2026, from [Link]

  • The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • The Pseudomonas Quinolone Signal Regulates rhl Quorum Sensing in Pseudomonas aeruginosa - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. (2020, June 10). International Journal of Medical Research & Health Sciences. Retrieved March 25, 2026, from [Link]

  • A Novel Signal Transduction Pathway that Modulates rhl Quorum Sensing and Bacterial Virulence in Pseudomonas aeruginosa. (2014, August 28). PLOS Pathogens. Retrieved March 25, 2026, from [Link]

  • Crystal violet biofilm formation assay. (n.d.). Bio-protocol. Retrieved March 25, 2026, from [Link]

  • The PqsE and RhlR proteins are an autoinducer synthase–receptor pair that control virulence and biofilm development in Pseudomonas aeruginosa. (2018, September 17). PNAS. Retrieved March 25, 2026, from [Link]

  • The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Can anyone suggest a good in-vivo test for the quorum sensing inhibition of pseudomonas aeruginosa?. (2015, August 11). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Paper-based sensors for rapid detection of virulence factor produced by Pseudomonas aeruginosa. (2018, March 22). PLOS One. Retrieved March 25, 2026, from [Link]

  • Geraniol attenuates virulence factors by inhibiting quorum sensing of Pseudomonas aeruginosa. (2025, August 6). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Geraniol attenuates virulence factors by inhibiting quorum sensing of Pseudomonas aeruginosa - PMC. (2023, April 27). NIH. Retrieved March 25, 2026, from [Link]

  • The In Vivo and In Vitro Assessment of Pyocins in Treating Pseudomonas aeruginosa Infections. (2022, October 7). MDPI. Retrieved March 25, 2026, from [Link]

  • Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. (2022, February 19). MDPI. Retrieved March 25, 2026, from [Link]

  • Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. (2020, May 3). Frontiers. Retrieved March 25, 2026, from [Link]

  • Functional Domains of the RhlR Transcriptional Regulator of Pseudomonas aeruginosa. (n.d.). ASM Journals. Retrieved March 25, 2026, from [Link]

  • Transcriptional activator protein LasR - Pseudomonas aeruginosa. (n.d.). UniProt. Retrieved March 25, 2026, from [Link]

  • PqsE adapts the activity of the Pseudomonas aeruginosa quorum-sensing transcription factor RhlR to both autoinducer concentration and promoter sequence identity. (2025, April 17). ASM Journals. Retrieved March 25, 2026, from [Link]

  • The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC. (2017, July 17). NIH. Retrieved March 25, 2026, from [Link]

  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. (2013, October 18). PNAS. Retrieved March 25, 2026, from [Link]

  • PqsR-independent quorum-sensing response of Pseudomonas aeruginosa ATCC 9027 outlier-strain reveals new insights on the PqsE effect on RhlR activity. (2021, October 15). PubMed. Retrieved March 25, 2026, from [Link]

  • Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Novel dual regulatory roles of RpoA in quorum sensing regulation and social behavior switching in Pseudomonas aeruginosa. (2026, March 24). ASM Journals. Retrieved March 25, 2026, from [Link]

  • Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates - PMC. (2021, December 14). NIH. Retrieved March 25, 2026, from [Link]

  • Pseudomonas aeruginosa isolates defective in function of the LasR quorum sensing regulator are frequent in diverse environmental niches. (2021, March 25). bioRxiv. Retrieved March 25, 2026, from [Link]

  • Ascorbic acid modulates the structure of the Pseudomonas aeruginosa virulence factor pyocyanin and ascorbic acid-furanone-30 combination facilitate biofilm disruption. (n.d.). Frontiers. Retrieved March 25, 2026, from [Link]

  • LasR Variant Cystic Fibrosis Isolates Reveal an Adaptable Quorum-Sensing Hierarchy in Pseudomonas aeruginosa - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Pseudomonas aeruginosa lasR mutant fitness in microoxia is supported by an Anr-regulated oxygen-binding hemerythrin. (2020, January 24). PNAS. Retrieved March 25, 2026, from [Link]

  • Original Article Quorum sensing and virulence of Pseudomonas aeruginosa during urinary tract infections. (n.d.). Journal of Infection in Developing Countries. Retrieved March 25, 2026, from [Link]

  • Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. (2012, June 8). PLOS One. Retrieved March 25, 2026, from [Link]

  • Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community. (2024, April 1). Frontiers. Retrieved March 25, 2026, from [Link]

  • LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

  • Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa. (2016, August 9). MDPI. Retrieved March 25, 2026, from [Link]

  • 6-Gingerol reduces Pseudomonas aeruginosa biofilm formation and virulence via quorum sensing inhibition - PMC. (2015, March 2). NIH. Retrieved March 25, 2026, from [Link]

  • Geraniol attenuates virulence factors by inhibiting quorum sensing of Pseudomonas aeruginosa. (2023, April 26). Frontiers. Retrieved March 25, 2026, from [Link]

  • Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC. (n.d.). NIH. Retrieved March 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (-)-Geranyllinalool

As a Senior Application Scientist, I have developed this comprehensive operational guide to provide researchers, analytical chemists, and drug development professionals with a robust, self-validating framework for handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to provide researchers, analytical chemists, and drug development professionals with a robust, self-validating framework for handling (-)-Geranyllinalool. Moving beyond basic safety data, this guide synthesizes physicochemical properties with field-proven laboratory insights, ensuring that every safety measure and handling step is grounded in mechanistic causality.

Mechanistic Hazard Profile & Quantitative Data

(-)-Geranyllinalool (CAS: 1113-21-9) is an aliphatic diterpene alcohol utilized extensively as a fragrance compound, an intermediate in organic synthesis, and an insecticidal agent in entomological research. While it exhibits a relatively low vapor pressure at ambient temperatures, its extreme lipophilicity and specific functional groups dictate strict handling parameters.

To establish a baseline for our operational protocols, the critical physicochemical and hazard metrics are summarized below.

Table 1: Physicochemical & Hazard Profile of (-)-Geranyllinalool

Property / MetricValue / ClassificationOperational Implication
CAS Number 1113-21-9Primary identifier for inventory and SDS cross-referencing.
Density 0.885 g/mL at 20 °CFloats on aqueous solutions; requires micellar solubilization for cleanup.
LogP (o/w) ~7.351Extreme lipophilicity ensures rapid lipid bilayer penetration[1].
Water Solubility ~0.007 mg/L at 25 °CPractically insoluble in water; aqueous flushes are ineffective[1].
Flash Point 179 °C (Closed Cup)Storage Class 10 (Combustible liquid). Keep away from open ignition sources.
GHS Hazards H315, H319, H335Irritating to skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE): Specifications & Causality

Standard laboratory attire is insufficient for handling highly lipophilic terpenes. The following PPE matrix is engineered specifically for the physicochemical properties of (-)-Geranyllinalool.

  • Dermal Barrier (Hands & Body):

    • Specification: Don EN 374-compliant impermeable gloves (Nitrile or Neoprene) and a flame-resistant lab coat[2].

    • Causality: The extreme lipophilicity (LogP ~7.35) of this aliphatic diterpene allows it to rapidly partition across the stratum corneum, causing localized erythema and dermal irritation (H315)[1]. Standard latex gloves are highly permeable to non-polar organics and will fail rapidly; nitrile provides the necessary chemical resistance.

  • Ocular Shielding:

    • Specification: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[2].

    • Causality: Standard safety glasses lack orbital seals. Given the compound's low surface tension and H319 (Eye Irritant) classification, accidental splashes can utilize capillary action to bypass standard lenses, causing severe conjunctival irritation.

  • Respiratory Protection:

    • Specification: Type ABEK (EN14387) respirator filter or a full-face respirator[2].

    • Causality: While the compound boils at ~386 °C[1], processes involving sonication, vigorous agitation, or heating can aerosolize the liquid. Inhalation of these micro-droplets triggers respiratory tract irritation (H335). The ABEK filter effectively captures these organic vapors before they reach mucous membranes.

Operational Workflow: Aseptic Transfer & Handling Protocol

Objective: Safe, contamination-free volumetric transfer of (-)-Geranyllinalool for downstream assays or synthesis.

Step-by-Step Methodology:

  • Environmental Control: Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood to prevent aerosol dispersion into the general laboratory environment.

  • Thermal Equilibration: Allow the stock vial to equilibrate to 20 °C.

    • Validation Check: This stabilizes the density at exactly 0.885 g/mL, ensuring volumetric accuracy during pipetting and preventing condensation from introducing water into the hygroscopic headspace.

  • Aspiration: Utilize a positive-displacement pipette rather than a standard air-displacement model.

    • Causality: Air-displacement pipettes are prone to systemic volumetric error when handling viscous, low-surface-tension organic liquids. Positive displacement physically wipes the capillary clean, ensuring >99% transfer accuracy.

  • Dispensing & Inerting: Dispense the required aliquot into a secondary amber glass vial. Flush the headspace with inert gas (Argon or Nitrogen) prior to sealing.

    • Validation Check: Argon displaces atmospheric oxygen, preventing the auto-oxidation of the tetraene backbone during long-term storage.

  • Decontamination of Equipment: Wipe down the exterior of the pipettes and secondary containers with an alcohol-based solvent (e.g., Isopropanol), as the compound is highly soluble in alcohol but insoluble in water[1].

Spill Response & Waste Disposal Plan

Accidental environmental releases require immediate, structured intervention to prevent personnel exposure and facility contamination.

SpillResponse Start Spill Detected (-)-Geranyllinalool Assess Assess Volume & Secure Area Start->Assess PPE Verify/Upgrade PPE (ABEK Respirator & Nitrile) Assess->PPE Contain Contain Spill (Sand/Silica Gel) PPE->Contain Absorb Absorb & Collect (Non-sparking tools) Contain->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose Decon Decontaminate Surfaces (Soap/Water) Dispose->Decon

Figure 1: Sequential spill response and decontamination workflow for (-)-Geranyllinalool.

Step-by-Step Containment & Disposal Methodology:

  • Isolation: Immediately halt operations and evacuate non-essential personnel from the spill zone[2].

  • PPE Escalation: Don a Type ABEK respirator and ensure EN 374 nitrile gloves are fully intact before approaching the spill perimeter.

  • Containment: Deploy an inert absorbent (e.g., silica gel, universal binder, or clean sand) around the spill perimeter to halt spreading[3].

    • Causality: Never use combustible materials (like paper towels) for large spills of Storage Class 10 combustible liquids, as this dramatically increases the localized fire hazard.

  • Collection: Use non-sparking spatulas to gently scoop the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) hazardous waste container[3].

  • Chemical Decontamination: Scrub the affected surface with a concentrated laboratory surfactant/soap solution.

    • Validation Check: Because (-)-Geranyllinalool is practically insoluble in water (~0.007 mg/L)[1], water alone will merely spread the chemical film. Micellar solubilization via surfactants is mandatory to strip the diterpene from the benchtop surface.

Sources

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